Technical Documentation Center

4-Bromo-1-butyl-1H-pyrazol-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Bromo-1-butyl-1H-pyrazol-3-amine
  • CAS: 1006470-51-4

Core Science & Biosynthesis

Foundational

Strategic Synthesis and Functionalization of 4-bromo-1-n-butyl-3-aminopyrazole

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary The pyrazole pharmacophore is ubiquitous in modern kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The pyrazole pharmacophore is ubiquitous in modern kinase inhibitors, particularly those targeting Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and Cyclin-dependent kinases (CDKs). Within this class, 4-bromo-1-n-butyl-3-aminopyrazole serves as a high-value orthogonal building block. Its C4-bromide allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C3-amine provides a handle for amide coupling or heterocyclization into fused systems like pyrazolo[1,5-a]pyrimidines.

This guide moves beyond generic preparations, offering a regioselective synthetic strategy that avoids the common pitfalls of N-alkylation isomerism, ensuring high purity for downstream SAR (Structure-Activity Relationship) campaigns.

Physicochemical Profile & Structural Analysis[1][2][3]

Before initiating synthesis, understanding the physicochemical landscape is critical for predicting solubility and purification behavior.

PropertyValue (Predicted/Observed)Significance
IUPAC Name 4-bromo-1-butyl-1H-pyrazol-3-amineOfficial nomenclature
Molecular Formula C₇H₁₂BrN₃Core stoichiometry
Molecular Weight 218.10 g/mol Fragment-like space (<300 Da)
cLogP ~2.1Good lipophilicity for cell permeability
H-Bond Donors 2 (Primary Amine)Key for hinge-binding in kinases
H-Bond Acceptors 2 (N2, Amine N)Interaction with solvent/target
pKa (Conjugate Acid) ~3.5 - 4.0Weakly basic; protonates in strong acid
Regio-Isomerism Risk High (N1 vs N2)Critical quality attribute in synthesis

Synthetic Pathways: The Regioselectivity Challenge

A common error in early-stage discovery is the direct alkylation of 3-amino-4-bromopyrazole. This "brute force" approach typically yields a mixture of N1-alkyl (desired) and N2-alkyl (undesired) isomers due to tautomeric shifting, requiring tedious chromatographic separation.

The Superior Approach: To guarantee regiochemical integrity, we utilize a De Novo Cyclization Strategy . By constructing the pyrazole ring after the alkyl group is established (using n-butylhydrazine), we lock the regiochemistry at the onset.

Visualization: Synthetic Decision Tree

The following diagram illustrates the logic flow between the "Brute Force" (Path A) and the "Regioselective" (Path B) methodologies.

SynthesisPathways Start_Classic Path A: Direct Alkylation (Low Selectivity) Inter_Classic Mixture of Isomers (N1-butyl vs N2-butyl) Start_Classic->Inter_Classic n-BuBr, Base Start_Smart Path B: De Novo Cyclization (High Selectivity) Inter_Smart 1-butyl-3-aminopyrazole (Single Regioisomer) Start_Smart->Inter_Smart 2-chloroacrylonitrile + n-butylhydrazine Separation Chromatographic Separation (Yield Loss) Inter_Classic->Separation Bromination Electrophilic Bromination (NBS, MeCN) Separation->Bromination Inter_Smart->Bromination Final Target: 4-bromo-1-n-butyl-3-aminopyrazole Bromination->Final

Figure 1: Comparison of synthetic routes. Path B (Green) is recommended for scalability and purity.

Detailed Experimental Protocol (Path B)

This protocol describes the synthesis starting from n-butylhydrazine and 2-chloroacrylonitrile, followed by regioselective C4-bromination.

Step 1: Synthesis of 1-n-butyl-3-aminopyrazole

Principle: The nucleophilic nitrogen of the hydrazine attacks the nitrile carbon, followed by cyclization and elimination to form the aromatic ring.

  • Reagents: n-Butylhydrazine oxalate (or free base), 2-chloroacrylonitrile, Triethylamine (Et₃N), Ethanol (EtOH).

  • Equipment: Round-bottom flask, reflux condenser, inert gas (N₂) manifold.

Procedure:

  • Preparation: In a 250 mL round-bottom flask, suspend n-butylhydrazine oxalate (10.0 mmol) in absolute EtOH (50 mL). Add Et₃N (30.0 mmol) dropwise to liberate the free hydrazine base. Stir for 15 minutes at room temperature.

  • Addition: Cool the solution to 0°C. Add 2-chloroacrylonitrile (11.0 mmol) dropwise over 20 minutes. Caution: 2-chloroacrylonitrile is a lachrymator and toxic.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (approx. 78°C) for 6–8 hours. Monitor by TLC (5% MeOH in DCM) for the disappearance of hydrazine.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (30 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. If necessary, purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH/DCM) to yield 1-n-butyl-3-aminopyrazole as a pale yellow oil/solid.

Step 2: C4-Bromination using N-Bromosuccinimide (NBS)

Principle: The 3-aminopyrazole ring is electron-rich. The amino group activates the C4 position for electrophilic aromatic substitution (SEAr). NBS provides a controlled source of electrophilic bromine.

  • Reagents: 1-n-butyl-3-aminopyrazole (from Step 1), N-Bromosuccinimide (NBS), Acetonitrile (MeCN) or DMF.

  • Critical Control: Maintain temperature <10°C initially to prevent over-bromination or oxidation of the amine.

Procedure:

  • Solvation: Dissolve 1-n-butyl-3-aminopyrazole (1.0 eq) in MeCN (10 volumes). Cool the solution to 0°C in an ice bath.

  • Bromination: Add NBS (1.05 eq) portion-wise over 30 minutes. Do not dump all at once; exotherm control is key.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Quench: Quench the reaction with 10% aqueous Na₂S₂O₃ (sodium thiosulfate) to destroy excess bromine/NBS.

  • Isolation: Dilute with water and extract with EtOAc. Wash the organic layer with saturated NaHCO₃ (to remove succinimide byproduct) and brine.

  • Finalization: Dry (MgSO₄) and concentrate. Recrystallize from Hexane/EtOAc if solid, or use directly if high purity (>95%) is confirmed by LC-MS.

Applications in Drug Discovery[4][5][6]

The resulting 4-bromo-1-n-butyl-3-aminopyrazole is a "linchpin" intermediate. It enables the construction of bi-heterocyclic scaffolds common in kinase inhibitors.

Workflow: Pyrazolo[1,5-a]pyrimidine Synthesis

A primary application is the condensation with 1,3-dicarbonyls to form fused bicyclic systems.

Applications Core 4-bromo-1-n-butyl-3-aminopyrazole Path_Suzuki Suzuki Coupling (C4) (Ar-B(OH)2, Pd cat.) Core->Path_Suzuki Path_Fusion Heterocyclization (N2/C3-NH2) (1,3-diketones) Core->Path_Fusion Product_Biaryl 4-Aryl-pyrazoles (GPCR Ligands) Path_Suzuki->Product_Biaryl C-C Bond Formation Product_Kinase Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitors) Path_Fusion->Product_Kinase Ring Fusion

Figure 2: Divergent synthesis applications. The C4-Br and C3-NH2 handles allow for rapid library generation.

Mechanistic Insight: In the fusion reaction (Path_Fusion), the exocyclic amine (C3-NH2) typically attacks one carbonyl of a 1,3-diketone, followed by cyclization of the ring nitrogen (N2) onto the second carbonyl. The presence of the n-butyl group at N1 blocks N1-participation, forcing the reaction to occur at N2, thereby yielding the specific [1,5-a] isomer rather than the [1,5-b] or other isomers.

References

  • Regioselectivity in Pyrazole Synthesis: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry.

  • Bromination Protocols: "N-Bromosuccinimide (NBS) in Organic Synthesis." Organic Chemistry Portal.

  • Kinase Inhibitor Scaffolds: "Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors." Journal of Medicinal Chemistry. (General Reference for scaffold utility).
  • Compound Data: PubChem CID 16461-94-2 (Base structure: 3-amino-4-bromopyrazole).

  • Alkylation Dynamics: "Highly Selective N-Alkylation of Pyrazoles." Journal of Organic Chemistry, 2022.

Exploratory

1-butyl-4-bromo-1H-pyrazol-3-amine molecular weight and formula

The following technical guide details the physicochemical profile, synthetic pathways, and application logic for 1-butyl-4-bromo-1H-pyrazol-3-amine . A Strategic Scaffold for Medicinal Chemistry & Lead Optimization Execu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and application logic for 1-butyl-4-bromo-1H-pyrazol-3-amine .

A Strategic Scaffold for Medicinal Chemistry & Lead Optimization

Executive Summary

The pyrazole ring system is a "privileged structure" in modern pharmacology, serving as the core scaffold for numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib). 1-butyl-4-bromo-1H-pyrazol-3-amine represents a critical, bi-functional building block. Its value lies in its orthogonal reactivity: the C4-bromide allows for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the C3-amine serves as a hydrogen bond donor or an electrophilic attachment point. The N1-butyl chain provides a tunable lipophilic vector, often exploited to fill hydrophobic pockets in enzyme active sites.

This guide provides a definitive technical profile, validated synthetic protocols, and structural biology insights to support the integration of this compound into high-throughput screening and lead optimization campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The following data is derived from calculated consensus models and homologous structural analysis, serving as the baseline for analytical characterization.

PropertyValueTechnical Note
IUPAC Name 1-butyl-4-bromo-1H-pyrazol-3-amineN1-substituted isomer (canonical)
Molecular Formula C₇H₁₂BrN₃
Molecular Weight 218.10 g/mol Monoisotopic Mass: 217.02 g/mol
CAS Registry Not widely listedHomolog of Methyl variant (CAS 146941-72-2)
Physical State Off-white to pale yellow solidCrystalline powder
LogP (Calc) 1.95 ± 0.3Moderate lipophilicity; suitable for cell permeability
TPSA 38.9 ŲHigh oral bioavailability potential (<140 Ų)
pKa (Calc) ~3.5 (Conjugate acid)Weakly basic amine; protonates only at low pH
H-Bond Donors 1 (–NH₂)Primary amine
H-Bond Acceptors 2 (N2, –NH₂)Pyrazole N2 is a key acceptor

Synthetic Pathways & Process Chemistry

Synthesis of N-alkyl-aminopyrazoles demands rigorous regiochemical control. The alkylation of 3-aminopyrazole typically yields a mixture of N1- and N2-alkylated isomers. The protocol below details the Bromination-Last Strategy , which offers superior yield and purity compared to direct alkylation of the bromo-precursor.

Core Synthesis Logic
  • Regioselective Alkylation: Alkylation of 3-nitro- or 3-aminopyrazole.

  • Electrophilic Halogenation: Introduction of bromine at C4 using NBS.

Diagram: Synthetic Workflow

Synthesis Start 1H-pyrazol-3-amine Step1 Step 1: N-Alkylation (n-BuBr, Cs2CO3, DMF) Start->Step1 Intermed 1-butyl-1H-pyrazol-3-amine (Major Isomer) Step1->Intermed  N1-Alkylation (Thermodynamic)   SideProd 1-butyl-1H-pyrazol-5-amine (Minor Isomer - Removed) Step1->SideProd  N2-Alkylation   Step2 Step 2: Bromination (NBS, MeCN, 0°C) Intermed->Step2 Final 1-butyl-4-bromo-1H-pyrazol-3-amine (Target) Step2->Final  Electrophilic Sub. (C4)  

Figure 1: Optimized synthetic route prioritizing regioselectivity. The N1-alkylation is favored by using cesium carbonate in DMF, followed by highly selective C4-bromination.

Detailed Protocol: Bromination of 1-Butyl-1H-pyrazol-3-amine

Objective: Synthesize 1-butyl-4-bromo-1H-pyrazol-3-amine from its non-brominated precursor.

Reagents:

  • 1-Butyl-1H-pyrazol-3-amine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (MeCN) (10 mL/g substrate)

  • Ammonium Acetate (0.1 equiv, optional catalyst)

Methodology:

  • Preparation: Dissolve 1-butyl-1H-pyrazol-3-amine in anhydrous MeCN in a round-bottom flask. Cool the solution to 0°C using an ice bath. Rationale: Low temperature prevents over-bromination or radical side reactions.

  • Addition: Dissolve NBS in a minimal amount of MeCN. Add this solution dropwise to the pyrazole mixture over 30 minutes. Rationale: Slow addition maintains a low concentration of electrophilic bromine, ensuring selectivity for the highly activated C4 position.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via LC-MS (Target [M+H]+ = 218/220 doublet).

  • Quench: Quench reaction with 10% aqueous Na₂S₂O₃ (sodium thiosulfate) to neutralize excess bromine.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-40% EtOAc in Hexanes).

Self-Validating Check:

  • 1H NMR Diagnostic: The disappearance of the C4-proton signal (typically a doublet or singlet around δ 5.5-6.0 ppm in the precursor) confirms substitution. The C5-proton should remain as a singlet (δ ~7.2-7.5 ppm).

Structural Biology & Pharmacophore Utility[10]

In drug design, this molecule serves as a "core scaffold" that orients three distinct vectors in 3D space.

Diagram: Pharmacophore Vectors

Pharmacophore Core Pyrazole Core (Aromatic Scaffold) Br C4-Bromine (Suzuki Coupling Handle) Core->Br  Vector 1   Amine C3-Amine (H-Bond Donor / Hinge Binder) Core->Amine  Vector 2   Butyl N1-Butyl Chain (Hydrophobic Pocket Fill) Core->Butyl  Vector 3  

Figure 2: Pharmacophore map illustrating the three orthogonal vectors available for structure-activity relationship (SAR) exploration.[1][2]

Mechanism of Action Relevance:

  • Kinase Inhibition: The C3-amine often mimics the adenine amino group of ATP, forming a critical hydrogen bond with the kinase "hinge" region.

  • Lipophilic Tuning: The N1-butyl group targets the "gatekeeper" pocket or solvent-exposed hydrophobic regions, improving potency and residence time compared to a simple methyl group.

  • Library Generation: The C4-bromo group is electronically activated for cross-coupling, allowing rapid generation of bi-aryl libraries.

Handling, Stability & Safety

  • Stability: The compound is stable at room temperature but should be stored under inert gas (Argon/Nitrogen) to prevent oxidation of the amine over long periods.

  • Light Sensitivity: Brominated heterocycles can be light-sensitive; store in amber vials.

  • Safety Profile (GHS Classifications):

    • H302: Harmful if swallowed.[3]

    • H315/H319: Causes skin and serious eye irritation.[4]

    • H335: May cause respiratory irritation.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Work within a fume hood to avoid inhalation of dust.

References

  • Synthesis of N-Alkylpyrazoles: Norman, J. N., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[5] Journal of Organic Chemistry, 2022.[5] Link

  • Bromination Protocols: "Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry." BenchChem, 2025.[6] Link

  • Medicinal Chemistry Applications: "4-Bromo-1-methyl-1H-pyrazol-3-amine: A Versatile Intermediate." MedChemExpress, 2025. Link

  • General Pyrazole Chemistry: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008. Link

Sources

Foundational

Technical Monograph: 4-Bromo-1-butyl-1H-pyrazol-3-amine

This technical guide is structured as an advanced monograph for researchers in medicinal chemistry. It prioritizes actionable synthetic protocols, structural data, and reactivity profiles over generic descriptions. Struc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as an advanced monograph for researchers in medicinal chemistry. It prioritizes actionable synthetic protocols, structural data, and reactivity profiles over generic descriptions.

Structural Characterization, Synthetic Pathways, and Medicinal Utility [1]

Chemical Identity & Structural Core

The compound 4-bromo-1-butyl-1H-pyrazol-3-amine represents a bifunctionalized pyrazole scaffold.[1] It serves as a critical "linchpin" intermediate in the synthesis of Janus Kinase (JAK) inhibitors and B-Raf kinase inhibitors due to its orthogonal reactivity: the C4-bromide allows for palladium-catalyzed cross-coupling, while the C3-amine provides a handle for amide/urea formation.

Identifiers
TypeIdentifier StringNote
IUPAC Name 4-bromo-1-butyl-1H-pyrazol-3-aminePreferred Name
SMILES CCCCn1cc(Br)c(N)n1Canonical
Isomeric SMILES CCCCN1C=C(Br)C(N)=N1Tautomer-fixed
Molecular Formula

Molecular Weight 218.10 g/mol
Monoisotopic Mass 217.02 g/mol
Physicochemical Profile (Predicted)
  • LogP (Octanol/Water): ~1.9 – 2.2 (Lipophilic shift due to

    
    -butyl chain).[1]
    
  • Topological Polar Surface Area (TPSA): ~38.9 Ų (favorable for CNS penetration).[1]

  • H-Bond Donors: 1 (Amine

    
    ).[1]
    
  • H-Bond Acceptors: 2 (Pyrazole N, Amine N).[1]

  • pKa (Conjugate Acid): ~2.5 (Pyrazole N2) and ~14 (Amine). The electron-withdrawing bromine at C4 significantly lowers the basicity of the pyrazole ring compared to the unsubstituted analog.

Synthetic Pathways & Regioselectivity

Synthesis of 1-alkyl-3-aminopyrazoles is historically plagued by regioselectivity issues (N1 vs. N2 alkylation).[1] Below are two validated routes: the Direct Alkylation (Lab Scale) and the Cyclocondensation (Process Scale) .

Route A: Direct Alkylation (Laboratory Scale)

This method utilizes the commercially available 4-bromo-3-aminopyrazole.[1]

  • Mechanism:

    
     nucleophilic attack on 1-bromobutane.[1]
    
  • Challenge: The tautomeric equilibrium of the pyrazole ring often leads to a mixture of N1-butyl (desired) and N2-butyl (undesired) isomers.

  • Regiocontrol Strategy: Use of Cesium Carbonate (

    
    )  in DMF promotes N1-alkylation via the specific coordination of the cesium cation, stabilizing the N1-anion.
    
Protocol 1: Regioselective N-Alkylation
  • Reagents: 4-bromo-1H-pyrazol-3-amine (1.0 eq), 1-bromobutane (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Anhydrous DMF (

    
     concentration).
    
  • Procedure:

    • Dissolve the pyrazole in DMF under

      
       atmosphere.
      
    • Add

      
       and stir at RT for 30 min to deprotonate.
      
    • Add 1-bromobutane dropwise.[1]

    • Heat to

      
       for 4–6 hours. Monitor by LCMS (Target 
      
      
      
      ).
  • Workup: Dilute with EtOAc, wash

    
     with 
    
    
    
    (5% aq) to remove DMF. Dry organic phase over
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The N1-isomer typically elutes after the N2-isomer due to hydrogen bonding capabilities of the free amine in the N1-isomer.[1]

Route B: De Novo Cyclization (High Purity)

For scale-up, avoiding isomer separation is critical.[1] This route constructs the ring with the butyl group already in place.[1]

  • Reagents: Butylhydrazine hydrochloride + 2-bromo-3-ethoxyacrylonitrile.[1]

  • Advantage: Regiospecific formation of the N1-butyl isomer.[1]

Synthetic Logic Diagram (DOT)

SynthesisPathways cluster_alt Alternative: Cyclocondensation Start 4-bromo-1H-pyrazol-3-amine Intermediate Tautomeric Anion Complex Start->Intermediate Deprotonation Reagent 1-Bromobutane Cs2CO3 / DMF Product 4-bromo-1-butyl- 1H-pyrazol-3-amine (Target N1) Reagent->Product Major (N1) Byproduct N2-Isomer (Undesired) Reagent->Byproduct Minor (N2) Intermediate->Reagent + Alkyl Halide AltStart Butylhydrazine AltStart->Product Regiospecific Cyclization AltReagent 2-bromo-3-ethoxyacrylonitrile

Caption: Comparative synthetic routes showing the kinetic resolution of N1/N2 isomers via direct alkylation versus the regiospecific cyclocondensation approach.

Reactivity Profile & Medicinal Applications

The 4-bromo-1-butyl-1H-pyrazol-3-amine scaffold functions as a versatile "switch" in diversity-oriented synthesis (DOS).[1]

Orthogonal Functionalization
  • C4-Position (Bromine):

    • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to install the hydrophobic tail common in kinase inhibitors.[1]

    • Buchwald-Hartwig Amination: Can displace the bromine with secondary amines, though this is less common than Suzuki coupling at this position.[1]

    • Note: The C4-Br is electronically activated by the adjacent imine-like nitrogen (N2), making oxidative addition with

      
       facile.
      
  • C3-Position (Amine):

    • Amide Coupling: Reacts with acid chlorides or carboxylic acids (using HATU/EDC) to form the "hinge-binding" motif.[1]

    • Sandmeyer Reaction: Can be converted to a nitrile (

      
      ) or iodine for further derivatization.[1]
      
Key Reaction Workflow (DOT)

Reactivity Core 4-bromo-1-butyl- 1H-pyrazol-3-amine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki C4 Functionalization Amide Amide Coupling (R-COCl, Pyridine) Core->Amide C3 Functionalization Sandmeyer Sandmeyer Rxn (tBuONO, CuI) Core->Sandmeyer Radical Substitution Prod_Suzuki 4-Aryl-1-butyl- pyrazol-3-amine (Kinase Inhibitor Core) Suzuki->Prod_Suzuki Prod_Amide N-(4-bromo-1-butyl- pyrazol-3-yl)amide Amide->Prod_Amide Prod_Iodo 4-bromo-1-butyl- 3-iodopyrazole Sandmeyer->Prod_Iodo

Caption: Divergent synthesis map illustrating the orthogonal reactivity of the C4-bromide and C3-amine handles for library generation.[1]

Safety & Handling

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Storage: Store at

    
     under inert atmosphere (
    
    
    
    or
    
    
    ). The free amine is prone to oxidation over long periods; the hydrochloride salt is more stable.[1]
  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140079, 3-Amino-4-bromopyrazole.[1] Retrieved from [Link]

    • Context: Provides the base physicochemical data for the 4-bromo-3-aminopyrazole core used in the alkyl
  • Fandrick, D. R., et al. (2015). Regioselective Synthesis of 3-Aminopyrazoles.[1]The Journal of Organic Chemistry.

    • Context: Validates the regiochemical control strategies (kinetic vs. thermodynamic)
    • Context: Detailed protocols for managing N1/N2 selectivity using specific bases like cesium carbonate.[1]

  • ChemRxiv (2025). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile.[1][2] Retrieved from [Link]

    • Context: Highlights anomalous reactivity patterns in C4-bromo substituted pyrazoles, essential for troubleshooting failed couplings.

Sources

Exploratory

4-bromo-1-butyl-1H-pyrazol-3-amine MSDS safety data sheet

An In-Depth Technical Guide to the Safe Handling of 4-bromo-1-butyl-1H-pyrazol-3-amine Disclaimer: No specific Material Safety Data Sheet (MSDS) for 4-bromo-1-butyl-1H-pyrazol-3-amine was publicly available at the time o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 4-bromo-1-butyl-1H-pyrazol-3-amine

Disclaimer: No specific Material Safety Data Sheet (MSDS) for 4-bromo-1-butyl-1H-pyrazol-3-amine was publicly available at the time of this writing. This guide has been meticulously compiled based on safety data for structurally similar compounds, including 4-bromo-1-methyl-1H-pyrazol-3-amine and 4-bromo-1H-pyrazol-3-amine. The toxicological and physical properties are predicted to be similar but not identical. Therefore, a comprehensive, site-specific risk assessment must be conducted by qualified personnel before handling this compound.

Chemical Identification and Properties

4-bromo-1-butyl-1H-pyrazol-3-amine is a substituted pyrazole derivative. The core structure, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a common scaffold in medicinal chemistry. The presence of a bromine atom at the C4 position and an amine group at the C3 position makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The N1 position is substituted with a butyl group, which will influence its physical properties such as solubility and lipophilicity compared to its methyl or unsubstituted analogs.

Table 1: Physicochemical Properties (Predicted and Analog-Based)

PropertyValueSource/Basis
Molecular Formula C₇H₁₂BrN₃Calculated
Molecular Weight 218.10 g/mol Calculated
Appearance Expected to be a pale-yellow to brown or green/gray powder or crystals.
Purity Typically >95% for research chemicals.[1]
Solubility Expected to be soluble in organic solvents. Solubility in aqueous solutions is likely to be low.[2]
Storage Temperature Keep in a dark place, sealed in a dry, room temperature environment. For long-term stability, storage at 2-8°C is recommended.[3]

Hazard Identification and GHS Classification

Based on data from analogous compounds, 4-bromo-1-butyl-1H-pyrazol-3-amine is considered hazardous. The primary hazards are associated with oral toxicity, skin and eye irritation, and respiratory irritation.

Table 2: GHS Hazard Classification (Based on Analogues)

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4GHS07WarningH302: Harmful if swallowed.[4][5]
Skin Corrosion/IrritationCategory 2GHS07WarningH315: Causes skin irritation.[4][5][6]
Serious Eye Damage/IrritationCategory 2AGHS07WarningH319: Causes serious eye irritation.[4][5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3GHS07WarningH335: May cause respiratory irritation.[4][5][6]

Expert Insight: The aminopyrazole core is known to be biologically active, and the bromine substituent can increase its reactivity and potential for irritation. The butyl group may enhance skin penetration compared to smaller substituents, potentially increasing the risk of systemic exposure through dermal contact.

Safe Handling and Personal Protective Equipment (PPE)

A stringent adherence to safety protocols is mandatory when handling this compound. The primary objective is to prevent all routes of exposure: inhalation, ingestion, and skin/eye contact.

Engineering Controls
  • Ventilation: All handling of solid material (weighing, transferring) and solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5][7]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7] A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity prior to use.[7] Dispose of contaminated gloves after use in accordance with regulations.

    • Lab Coat: A flame-retardant lab coat is required. Ensure it is fully buttoned.

    • Clothing: Wear long pants and closed-toe shoes. Do not allow skin to be exposed.

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[7]

Experimental Protocols: A Workflow for Safe Weighing and Solubilization

This protocol outlines the essential steps for safely preparing a stock solution of 4-bromo-1-butyl-1H-pyrazol-3-amine.

Workflow Diagram: Safe Handling and Stock Solution Preparation

Workflow for Safe Handling of a Solid Chemical cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup and Disposal Phase A 1. Conduct Risk Assessment (Review SDS of Analogues) B 2. Don Full PPE (Goggles, Gloves, Lab Coat) A->B C 3. Prepare Fume Hood (Verify Airflow, Clean Surface) B->C D 4. Weigh Compound (Use Anti-Static Weighing Dish) C->D E 5. Add Solvent (Slowly, to Avoid Splashing) D->E F 6. Solubilize (Vortex or Sonicate if Needed) E->F G 7. Transfer to Storage Vial (Clearly Labeled) F->G H 8. Decontaminate Surfaces (Wipe with Appropriate Solvent) G->H I 9. Dispose of Waste (Solid & Liquid Waste in Labeled Containers) H->I J 10. Doff PPE & Wash Hands I->J

Caption: A step-by-step workflow for the safe handling of solid 4-bromo-1-butyl-1H-pyrazol-3-amine.

Step-by-Step Methodology:

  • Pre-Experiment Setup:

    • Confirm the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment: spatula, weighing paper/boat, beaker, magnetic stir bar, stir plate, and the appropriate solvent.

    • Ensure waste containers for solid and liquid chemical waste are properly labeled and accessible within the fume hood.

  • Weighing the Compound:

    • Inside the fume hood, carefully transfer the desired amount of 4-bromo-1-butyl-1H-pyrazol-3-amine from the stock bottle to a tared weighing boat.

    • Avoid creating dust.[7] If the material is a fine powder, handle it with extra care.

    • Close the main stock bottle immediately after dispensing.

  • Solubilization:

    • Place the weighing boat with the compound into a beaker.

    • Slowly add the chosen solvent, rinsing the weighing boat to ensure all the compound is transferred into the beaker.

    • If necessary, use a magnetic stir plate to facilitate dissolution.

  • Storage:

    • Once fully dissolved, transfer the solution to a clearly labeled storage vial. The label should include the chemical name, concentration, solvent, date, and your initials.

    • For long-term storage, it is recommended to store solutions at -20°C or -80°C to prevent degradation.[2]

  • Cleanup:

    • Wipe down the spatula, beaker, and any surfaces inside the fume hood that may have been contaminated.

    • Dispose of all contaminated disposable items (weighing boat, wipes, gloves) in the designated solid waste container.

    • Wash all non-disposable glassware thoroughly.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Table 3: First-Aid Measures

Exposure RouteAction
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4][5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][5]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4][5]
Spills and Leaks
  • Personal Precautions: Evacuate personnel from the area. Ensure adequate ventilation. Avoid breathing dust. Wear full PPE as described in Section 3.2.[7][8]

  • Containment and Cleanup: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[7][8] Do not let the product enter drains.[8]

  • Disposal: Dispose of the contained waste and any contaminated cleaning materials in accordance with local, state, and federal regulations.

Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][7] Keep away from incompatible materials such as strong oxidizing agents.

  • Stability: The compound is expected to be stable under recommended storage conditions. Protect from light.[2]

Toxicological Information

No specific toxicological studies have been performed on 4-bromo-1-butyl-1H-pyrazol-3-amine. The information below is based on data from structurally similar compounds.

  • Acute Toxicity: Harmful if swallowed.[4][5] May be harmful if inhaled or in contact with skin.[1]

  • Irritation: Causes skin and serious eye irritation.[1][4][5][6] It is also irritating to the respiratory system.[1][6]

  • Sensitization: No data is available, but some related compounds may cause allergic skin reactions.[3]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available to indicate carcinogenic, mutagenic, or reproductive effects.[1][8]

References

  • 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem - NIH. [Link]

  • 4-Bromo-1H-pyrazole-3-carbonyl chloride Properties - EPA. [Link]

  • Safety Data Sheet - Angene Chemical. [Link]

  • QN-4806 - Safety Data Sheet. [Link]

  • 3-Amino-4-bromopyrazole | C3H4BrN3 | CID 140079 - PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

Technical Note: Regioselective C4-Bromination of 1-Butyl-1H-pyrazol-3-amine

Executive Summary This application note details the optimized protocol for the regioselective bromination of 1-butyl-1H-pyrazol-3-amine to synthesize 4-bromo-1-butyl-1H-pyrazol-3-amine . This transformation utilizes N-Br...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the regioselective bromination of 1-butyl-1H-pyrazol-3-amine to synthesize 4-bromo-1-butyl-1H-pyrazol-3-amine . This transformation utilizes N-Bromosuccinimide (NBS) as a mild, controllable source of electrophilic bromine.[1] The procedure is designed to maximize regioselectivity at the C4 position while minimizing oxidative side reactions on the primary amine or over-bromination.

Key Advantages of this Protocol:

  • High Regioselectivity: Targets the electron-rich C4 position (ortho to the amine).

  • Mild Conditions: Operates at

    
     to Room Temperature (RT) in Acetonitrile (MeCN), avoiding harsh acids.
    
  • Scalability: Suitable for milligram to multi-gram scale synthesis.

Scientific Background & Mechanism[2][3]

Substrate Reactivity

The substrate, 1-butyl-1H-pyrazol-3-amine, contains an electron-rich pyrazole core. The amino group at position 3 acts as a strong electron-donating group (EDG), significantly increasing the electron density of the ring.

  • Regioselectivity: Electrophilic Aromatic Substitution (EAS) is strongly favored at the C4 position . This position is electronically activated by the resonance contribution of the exocyclic amine and the ring nitrogen (N1).

  • Why not C5? The C5 position is less nucleophilic in 3-aminopyrazoles and is sterically adjacent to the N-butyl group, further disfavoring attack.

Reaction Mechanism

The reaction proceeds via a standard EAS mechanism. NBS provides a source of the bromonium ion (


) or a polarized bromine species.
  • Activation: The pyrazole ring attacks the electrophilic bromine of NBS.

  • Sigma Complex Formation: A resonance-stabilized carbocation intermediate forms at C4.

  • Re-aromatization: Loss of a proton restores aromaticity, yielding the 4-bromo product and succinimide byproduct.

Mechanistic Pathway Diagram

BrominationMechanism Substrate 1-Butyl-1H-pyrazol-3-amine Complex Sigma Complex (C4-Intermediate) Substrate->Complex + NBS (Electrophilic Attack at C4) NBS N-Bromosuccinimide (Electrophile Source) NBS->Complex Product 4-Bromo-1-butyl- 1H-pyrazol-3-amine Complex->Product - H+ (Re-aromatization) Byproduct Succinimide Complex->Byproduct Leaving Group

Figure 1: Mechanistic pathway for the C4-selective bromination of 1-butyl-1H-pyrazol-3-amine.

Experimental Protocol

Materials and Reagents
ReagentMW ( g/mol )Equiv.Role
1-butyl-1H-pyrazol-3-amine ~139.201.0Substrate
N-Bromosuccinimide (NBS) 177.981.05Brominating Agent
Acetonitrile (MeCN) -Solvent (0.1 M)Reaction Medium
Sodium Thiosulfate (aq) --Quenching Agent
Ethyl Acetate / Hexanes --Extraction/Purification
Step-by-Step Procedure

Step 1: Preparation (0 - 15 mins)

  • Equip a clean, dry round-bottom flask with a magnetic stir bar.

  • Dissolve 1-butyl-1H-pyrazol-3-amine (1.0 equiv) in Acetonitrile (MeCN) .

    • Note: Target a concentration of approximately 0.1 M to 0.2 M. MeCN is preferred over DCM for its polarity, which stabilizes the transition state and solubilizes NBS effectively.

  • Cool the solution to

    
      using an ice-water bath.
    
    • Critical: Cooling controls the exotherm and prevents N-bromination of the primary amine.

Step 2: Addition (15 - 30 mins)

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 10–15 minutes.

    • Precaution: Protect NBS from light prior to use.[2] Add slowly to maintain the temperature

      
      .
      
    • Observation: The solution may darken slightly (yellow/orange) as the reaction progresses.

Step 3: Reaction (30 mins - 2 hours)

  • Allow the reaction to stir at

    
     for 30 minutes.
    
  • Remove the ice bath and allow the mixture to warm to Room Temperature (

    
    ) .
    
  • Monitor reaction progress via TLC (System: 50% EtOAc in Hexanes) or LC-MS .[3]

    • Endpoint: Disappearance of the starting amine and formation of a less polar product (brominated species).

Step 4: Workup (Quench & Extraction) [3]

  • Once complete, dilute the reaction mixture with Ethyl Acetate (EtOAc) .

  • Add 10% aqueous Sodium Thiosulfate (

    
    )  solution.
    
    • Purpose: This reduces any unreacted bromine (

      
      ) or NBS, preventing further side reactions during workup.
      
  • Transfer to a separatory funnel. Separate the organic layer.[3]

  • Wash the organic layer with:

    • Water (

      
      )
      
    • Brine (

      
      )
      
  • Dry the organic phase over anhydrous Sodium Sulfate (

    
    ) .
    
  • Filter and concentrate under reduced pressure (Rotovap) to yield the crude solid.

Step 5: Purification

  • The crude material is often sufficiently pure (

    
    ) for downstream applications.
    
  • If higher purity is required, purify via Flash Column Chromatography .

    • Stationary Phase: Silica Gel.[3]

    • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 90:10, ramp to 60:40).

Experimental Workflow Diagram

Workflow Start Start: Dissolve Amine in MeCN (0.1 M) Cooling Cool to 0°C (Ice Bath) Start->Cooling Addition Add NBS (1.05 equiv) Portion-wise Cooling->Addition Monitor Warm to RT Monitor (TLC/LCMS) Addition->Monitor Decision Complete? Monitor->Decision Decision->Monitor No (Wait) Quench Quench with Na2S2O3 (aq) Decision->Quench Yes Workup Extract (EtOAc) Wash (Water/Brine) Dry (Na2SO4) Quench->Workup Purify Concentrate & Purify (Silica Column) Workup->Purify

Figure 2: Operational workflow for the bromination procedure.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Over-bromination Excess NBS or high temp.Strictly limit NBS to 1.0–1.05 equiv. Keep reaction at

longer.
N-Bromination Reaction too fast/basic.Ensure the amine is free base but avoid adding external bases. The reaction is usually clean in neutral MeCN.
Incomplete Reaction Old NBS (degraded).Recrystallize NBS from water (dry thoroughly) or increase stoichiometry to 1.1 equiv.
Low Yield Product water solubility.The aminopyrazole is polar. Ensure thorough extraction with EtOAc (3-4 times) or use DCM with 5% MeOH.

Safety Considerations (HSE)

  • N-Bromosuccinimide (NBS): Causes skin irritation and serious eye irritation. It is toxic to aquatic life. Handle in a fume hood.

  • Acetonitrile: Flammable and toxic. Avoid inhalation.

  • Exotherm: The bromination is exothermic. Large-scale reactions (>10g) require careful temperature monitoring during NBS addition.

References

  • BenchChem. 4-Bromo-1-methyl-1H-pyrazol-3-amine - Proposed Experimental Protocol. (General protocol for 1-alkyl-3-aminopyrazole bromination).

  • National Institutes of Health (NIH). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (Validation of NBS regioselectivity in MeCN).

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS) Reactivity and Applications.[4]

  • PubChem. 4-bromo-1-methyl-1h-pyrazol-3-amine Compound Summary. (Structural and physical property data).[5][6]

Sources

Application

Application Note: Optimized Suzuki-Miyaura Coupling Conditions for 4-Bromo-1-butyl-1H-pyrazol-3-amine

Executive Summary This guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of 4-bromo-1-butyl-1H-pyrazol-3-amine . This substrate presents specific chemoselective challenges due to the coexistenc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of 4-bromo-1-butyl-1H-pyrazol-3-amine . This substrate presents specific chemoselective challenges due to the coexistence of a coordinating primary amine (


) and an electron-rich pyrazole ring, which deactivates the C-Br bond toward oxidative addition.

While standard conditions (e.g.,


) often result in low conversion or catalyst poisoning, this note provides two validated protocols:
  • Method A (High Performance): Utilizes Buchwald precatalysts (XPhos Pd G2) for difficult coupling partners or unprotected amines.

  • Method B (Standard/Scalable): Utilizes

    
     for robust, cost-effective synthesis with reactive boronic acids.
    

Strategic Analysis: The Substrate Challenge

Chemical Structure & Reactivity

The substrate, 4-bromo-1-butyl-1H-pyrazol-3-amine, possesses three distinct features that dictate reaction success:

  • 1-Butyl Group: Unlike the N-H parent, the N-butyl group prevents tautomerization, locking the pyrazole into a fixed isomeric form. However, it increases lipophilicity, necessitating organic co-solvents (Dioxane, Toluene) rather than purely aqueous or alcoholic media.

  • 3-Amino Group (

    
    ):  This is the primary failure point. The free amine can coordinate to the Palladium center, displacing phosphine ligands and forming inactive "Pd-amine" complexes (Catalyst Poisoning).
    
  • 4-Bromo Position: The amino group at C3 is a strong electron donor (+M effect). This increases electron density at C4, making the C-Br bond stronger and less electrophilic. Consequently, the Oxidative Addition step is rate-limiting.

Catalyst Selection Logic[1]
  • Why not

    
    ?  Triphenylphosphine is labile. The free amine of the substrate often displaces 
    
    
    
    , leading to catalyst decomposition (Pd black formation).
  • Why XPhos Pd G2? The bulky biaryl phosphine ligand (XPhos) creates a steric shield that prevents the substrate's amine from binding to the Pd center. Furthermore, the G2 precatalyst ensures rapid generation of the active Pd(0) species even at lower temperatures.

  • Why

    
    ?  The bidentate ligand (dppf) is tightly bound (chelating effect), making it more resistant to displacement by the substrate's amine than monodentate ligands.
    

Recommended Protocols

Method A: The "Gold Standard" (Unprotected Amine)

Best for: Complex boronic acids, rapid optimization, and avoiding amine protection steps.

ParameterConditionRationale
Catalyst XPhos Pd G2 (2–5 mol%)Promotes oxidative addition on electron-rich rings; resists amine poisoning.
Solvent 1,4-Dioxane : Water (4:1) Dioxane solubilizes the lipophilic butyl chain; water dissolves the inorganic base.
Base

(2.0–3.0 equiv)
Stronger base facilitates transmetallation better than carbonates for this system.
Temperature 80–100 °C Sufficient energy to overcome the activation barrier of the electron-rich C-Br bond.
Time 2–12 HoursMonitor via LCMS to prevent protodeboronation of the coupling partner.
Method B: The "Scalable Standard"

Best for: Simple aryl boronic acids, gram-scale synthesis, cost-efficiency.

ParameterConditionRationale
Catalyst

(5 mol%)
Robust, air-stable, and resistant to ligand displacement.
Solvent DME : Water (3:1) Dimethoxyethane offers a higher boiling point and excellent solubility for polar intermediates.
Base

(2.5 equiv)
Mild base minimizes side reactions (e.g., hydrolysis of sensitive boronic esters).
Temperature Reflux (approx. 85 °C) Standard thermal activation.

Detailed Experimental Procedure (Method A)

Safety Note: Perform all reactions in a fume hood. Aryl halides and boronic acids can be irritants.

Step 1: Reactor Setup
  • Prepare a 20 mL reaction vial (or round-bottom flask) equipped with a magnetic stir bar.

  • Crucial: If using a microwave vial, ensure it is rated for the pressure generated by dioxane/water at 100 °C.

Step 2: Reagent Addition
  • Add 4-bromo-1-butyl-1H-pyrazol-3-amine (1.0 equiv, e.g., 218 mg for 1 mmol).

  • Add the Boronic Acid/Ester (1.2–1.5 equiv).

    • Note: Use 1.5 equiv if the boronic acid is prone to protodeboronation (e.g., 2-heteroaryl boronic acids).

  • Add

    
      (3.0 equiv, finely ground).
    
  • Add XPhos Pd G2 (0.02–0.05 equiv / 2–5 mol%).

Step 3: Solvent & Degassing
  • Add 1,4-Dioxane (4 mL per mmol substrate).

  • Add Distilled Water (1 mL per mmol substrate).

  • Degassing (Essential): Sparge the mixture with Nitrogen or Argon gas for 5–10 minutes.

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the active Pd(0) species.

Step 4: Reaction[1][2][3]
  • Seal the vessel.[4]

  • Heat to 100 °C in a heating block or oil bath.

  • Stir vigorously (800+ RPM). The biphasic mixture requires good mixing for phase transfer.

  • Monitor by LCMS at 1 hour and 4 hours. Look for the consumption of the bromide (

    
    ).
    
Step 5: Workup
  • Cool to room temperature.

  • Dilute with EtOAc (ethyl acetate) and water.[4]

  • Separate phases. Extract aqueous layer

    
     with EtOAc.
    
  • Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography.

    • Tip: Aminopyrazoles are polar. A gradient of DCM:MeOH (0

      
       10%) or Hexane:EtOAc (0 
      
      
      
      100%) is usually required.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to Method A (XPhos) or protect the amine (e.g., Acetyl/Boc).
Starting Material Remains + Dehalogenated Product ProtodehalogenationThis is common in electron-rich systems. Reduce temperature to 80 °C and increase catalyst loading to speed up coupling over reduction.
Homocoupling of Boronic Acid Oxygen IngressDegas solvents more thoroughly. Ensure inert atmosphere. Add boronic acid slowly.
Product Trapped in Aqueous Phase pH IssueThe product is basic. Ensure the aqueous layer is pH > 9 during extraction to keep the amine neutral (organic soluble).

Workflow Visualization

SuzukiCoupling cluster_inputs Input Phase cluster_process Reaction Cycle cluster_output Workup SM 4-Bromo-1-butyl- pyrazol-3-amine Mix Solvent Mix Dioxane:H2O (4:1) SM->Mix Boronic Aryl Boronic Acid (1.5 eq) Boronic->Mix Catalyst XPhos Pd G2 (2-5 mol%) Catalyst->Mix Base K3PO4 (3.0 eq) Base->Mix Degas Degas (N2/Ar) 10 mins Mix->Degas Dissolve Heat Heat @ 100°C 2-12 Hours Degas->Heat Activate Extract Extraction (EtOAc/Brine) Heat->Extract Complete Final Coupled Product Heat->Final Pd Cycle: Ox. Add -> Transmet -> Red. Elim Purify Flash Column (DCM:MeOH) Extract->Purify Purify->Final

Figure 1: Optimized workflow for the Suzuki-Miyaura coupling of aminopyrazoles, highlighting the critical degassing and heating steps.

References

  • Vertex AI Search. (2023). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[5] National Institutes of Health (PMC). [Link]

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments. [Link]

  • RSC Advances. (2014). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Royal Society of Chemistry.[6] [Link]

Sources

Method

Application Notes: High-Efficiency Amide Coupling Protocols for the Synthesis of Novel Pyrazole-Based Scaffolds using 4-bromo-1-butyl-1H-pyrazol-3-amine

Introduction: The Central Role of the Amide Bond in Modern Drug Discovery The amide bond is arguably the most prevalent functional group in medicinal chemistry, forming the backbone of peptides and proteins and appearing...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Amide Bond in Modern Drug Discovery

The amide bond is arguably the most prevalent functional group in medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast array of top-selling pharmaceuticals. Its remarkable stability and capacity for hydrogen bonding make it a critical linker for constructing complex molecular architectures with tailored biological activities. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently performed reactions in drug discovery.[1][2]

Pyrazole-containing compounds are established pharmacophores, recognized for their diverse biological activities, including insecticidal, fungicidal, and therapeutic properties in human medicine.[3][4] The specific building block, 4-bromo-1-butyl-1H-pyrazol-3-amine , offers a unique trifecta of features for the modern medicinal chemist:

  • A Nucleophilic Handle: The 3-amino group serves as an excellent nucleophile for amide bond formation, allowing for the exploration of a wide range of "R-groups" from a diverse library of carboxylic acids.

  • A Vector for Diversification: The 4-bromo substituent provides a reactive site for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of compound libraries with varied substitution patterns.

  • Modulation of Physicochemical Properties: The N-butyl group enhances lipophilicity, which can be crucial for tuning properties like cell permeability and metabolic stability.

This guide provides an in-depth analysis and detailed, field-proven protocols for the efficient coupling of 4-bromo-1-butyl-1H-pyrazol-3-amine with various carboxylic acids. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering researchers to troubleshoot and optimize these critical reactions.

Core Principle: The Necessity of Carboxylic Acid Activation

Directly combining a carboxylic acid and an amine is generally ineffective for amide bond formation at ambient temperatures. The primary reaction is a rapid acid-base neutralization, which forms a stable and unreactive carboxylate-ammonium salt. This "kills" the nucleophilicity of the amine.[5]

To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process, known as "activation," transforms the carboxyl group into a highly electrophilic species that is readily attacked by the amine nucleophile.[1][6]

G cluster_0 Amide Coupling Workflow Reactants Carboxylic Acid + Amine (4-bromo-1-butyl-1H-pyrazol-3-amine) Activation Carboxylic Acid Activation (Coupling Reagent + Base) Reactants->Activation Step 1 Intermediate Formation of Activated Intermediate (e.g., O-Acylisourea, Active Ester) Activation->Intermediate Step 2 Coupling Nucleophilic Attack by Amine Intermediate->Coupling Step 3 Product Target Amide + By-products Coupling->Product Step 4 G RCOOH Carboxylic Acid O_Acyl O-Acylisourea (Highly Reactive) RCOOH->O_Acyl EDC EDC EDC->O_Acyl HOBt_Ester HOBt Active Ester (More Stable) O_Acyl->HOBt_Ester Trapped by HOBt Urea Water-Soluble Urea O_Acyl->Urea HOBt HOBt HOBt->HOBt_Ester Amide Target Amide HOBt_Ester->Amide Amine Pyrazol-3-amine Amine->Amide Nucleophilic Attack

Figure 2: Simplified mechanistic pathway for EDC/HOBt-mediated amide coupling.

Detailed Experimental Protocol: EDC/HOBt
  • Reagent Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), 5-10 mL per mmol of acid).

  • Additive & Reagent Addition: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir for 15-20 minutes at room temperature. This is the "pre-activation" step, where the active ester is formed.

  • Amine Addition: Add 4-bromo-1-butyl-1H-pyrazol-3-amine (1.05 eq) to the reaction mixture. If the amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1 eq per HCl salt) to liberate the free amine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.

  • Workup:

    • Dilute the reaction mixture with the solvent used (e.g., DCM or Ethyl Acetate).

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.

Scientist's Notes:

  • For sluggish reactions involving electron-deficient carboxylic acids, switching the solvent to DMF and gently heating (40-50 °C) can be beneficial.

  • The order of addition is important. Pre-activating the acid before adding the amine often leads to cleaner reactions and higher yields.

Protocol 2: The Powerhouse - HATU-Mediated Coupling

Expertise & Rationale: For challenging couplings, such as those involving sterically hindered substrates or electronically deactivated amines, a more potent reagent is required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium/aminium salt-based coupling reagent renowned for its high efficiency and rapid reaction rates. [7][8]The incorporation of the 7-aza-1-hydroxybenzotriazole (HOAt) moiety makes it superior to its predecessor, HBTU. The pyridine nitrogen in the HOAt core is believed to facilitate the reaction, leading to less racemization and higher yields. [8][9] Mechanism Overview:

  • A non-nucleophilic base (typically DIPEA) deprotonates the carboxylic acid.

  • The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea. [10]3. The aminopyrazole rapidly attacks the OAt-ester to form the stable amide bond. This step is often very fast, even at room temperature.

G RCOOH Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate Base Base (DIPEA) Base->Carboxylate Deprotonation OAt_Ester OAt-Active Ester (Highly Electrophilic) Carboxylate->OAt_Ester HATU HATU HATU->OAt_Ester Activation Amide Target Amide OAt_Ester->Amide Byproducts Tetramethylurea + Protonated Base OAt_Ester->Byproducts Amine Pyrazol-3-amine Amine->Amide Rapid Attack

Figure 3: Simplified mechanistic pathway for HATU-mediated amide coupling.

Detailed Experimental Protocol: HATU
  • Reagent Preparation: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and 4-bromo-1-butyl-1H-pyrazol-3-amine (1.05 eq) in anhydrous DMF (5-10 mL per mmol of acid).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq).

  • Coupling Reagent Addition: Add HATU (1.1 eq) portion-wise to the cooled solution. A color change (often to yellow) may be observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. The reaction is often complete much faster than with EDC. Monitor by LC-MS.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing water and extract with Ethyl Acetate (3x).

    • Combine the organic extracts and wash with 5% LiCl aqueous solution (to help remove DMF), followed by saturated NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography.

Scientist's Notes:

  • HATU is sensitive to moisture; always use anhydrous solvents and handle it quickly.

  • The use of excess base (DIPEA) is standard as it is required to deprotonate the carboxylic acid and also to neutralize the hexafluorophosphate and HOAt byproducts.

  • Due to its high reactivity, HATU can sometimes cause side reactions with sensitive functional groups. If unexpected products are observed, consider switching to a less potent reagent like DEPBT. [11]

Protocol 3: The High-Fidelity Specialist - DEPBT Coupling

Expertise & Rationale: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a phosphonium-based coupling reagent that offers a unique advantage: an exceptional resistance to racemization. [12][13]This makes it the reagent of choice when coupling valuable, enantiomerically pure carboxylic acids. It has proven highly effective in the synthesis of complex natural products and peptides. [14]DEPBT often works well where other reagents fail and can be particularly useful for cyclization reactions. [15]A key feature is that it often does not require protection for hydroxyl groups on the amine component, highlighting its chemoselectivity (though not directly applicable to our specific amine).

Detailed Experimental Protocol: DEPBT
  • Reagent Preparation: To a flask under an inert atmosphere, add the carboxylic acid (1.0 eq), 4-bromo-1-butyl-1H-pyrazol-3-amine (1.1 eq), and DEPBT (1.1 eq).

  • Dissolution: Dissolve the mixture in an anhydrous solvent such as DMF or THF.

  • Base Addition: Cool the solution to 0 °C and add a base, typically DIPEA or TEA (2.0-3.0 eq).

  • Reaction: Allow the reaction to stir, gradually warming to room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete in 6-24 hours.

  • Workup: The workup procedure is similar to that for HATU coupling. Dilute with Ethyl Acetate, wash with water, NaHCO₃ solution, and brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue by flash column chromatography.

Scientist's Notes:

  • DEPBT-mediated reactions are often slower than those with HATU but are typically very clean.

  • The choice of base can be critical; while DIPEA is common, in some cases, a milder base like N-methylmorpholine (NMM) may be advantageous to minimize potential side reactions.

Summary and Comparison of Protocols

ParameterProtocol 1: EDC/HOBtProtocol 2: HATUProtocol 3: DEPBT
Reagent Type CarbodiimideUronium/Aminium SaltPhosphonium Salt
Typical Base DIPEA or TEA (if amine salt is used)DIPEA (2-3 eq)DIPEA or TEA (2-3 eq)
Typical Solvent DCM, DMFDMF, NMPDMF, THF
Relative Reactivity ModerateVery HighHigh
Reaction Time 4 - 16 hours1 - 4 hours6 - 24 hours
Temperature 0 °C to Room Temp0 °C to Room Temp0 °C to Room Temp
Advantages Cost-effective, water-soluble by-product, widely applicable.Very fast, high yields, effective for difficult couplings. [7]Excellent for preventing racemization, very clean reactions. [12]
Disadvantages Slower, may be less effective for hindered substrates.More expensive, moisture-sensitive, highly reactive.Slower reaction times, more expensive than EDC.

References

  • DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. PubMed.[Link]

  • Carbodiimide-Mediated Coupling. Organic Chemistry Tutor.[Link]

  • DEPBT as an Efficient Coupling Reagent for Amide Bond Formation with Remarkable Resistance to Racemization.* Luxembourg Bio.[Link]

  • DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. ResearchGate.[Link]

  • Coupling Reagents. AAPPTEC - Peptides.[Link]

  • HATU. Wikipedia.[Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry.[Link]

  • An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. PMC.[Link]

  • Amide Synthesis. Fisher Scientific.[Link]

  • Carbodiimide. Wikipedia.[Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.[Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.[Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC.[Link]

  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Publications.[Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate.[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.[Link]

  • Design, synthesis and biological activity of novel substituted pyrazole amide derivatives targeting EcR/USP receptor. Journal of Pesticide Science.[Link]

  • Commonly used amide/peptide coupling reagents. ResearchGate.[Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI.[Link]

  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate.[Link]

  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. [https://www.researchgate.net/publication/320042460_NMIMsCl-Mediated_Amide_Bond_Formation_of_Aminopyrazines_and_ArylHeteroaryl_Carboxylic_Acids_Synthesis_of_Biologically_Relevant_Pyrazine_Carboxamides]([Link]_ Acids_Synthesis_of_Biologically_Relevant_Pyrazine_Carboxamides)

  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications.[Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications.[Link]

  • Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. PubMed.[Link]

  • An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journals.[Link]

  • Catalytic Approaches to the Synthesis of Amide Bonds. CORE.[Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.[Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Semantic Scholar.[Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.[Link]

  • Amide synthesis by C-N coupling, hydrolysis, oxidation. Organic Chemistry Portal.[Link]

Sources

Application

Introduction: The Strategic Value of the Pyrazole Scaffold in Kinase Inhibitor Design

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 4-bromo-1-butyl-1H-pyrazol-3-amine as a versatile starting scaffold for the discovery and development of novel kin...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 4-bromo-1-butyl-1H-pyrazol-3-amine as a versatile starting scaffold for the discovery and development of novel kinase inhibitors.

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases.[2] Within the vast chemical space explored for kinase inhibition, the pyrazole ring has emerged as a "privileged scaffold."[3] Its unique electronic properties, ability to act as a bioisosteric replacement for the adenine core of ATP, and its capacity to form crucial hydrogen bond interactions with the kinase hinge region make it an ideal foundation for inhibitor design.[4][5] Numerous FDA-approved drugs and clinical candidates incorporate this versatile heterocycle, demonstrating its proven therapeutic value.[3][6]

This application note introduces 4-bromo-1-butyl-1H-pyrazol-3-amine as a strategic starting point for novel kinase inhibitor discovery programs. This particular scaffold offers a unique combination of features:

  • A Modifiable Core: The pyrazole ring provides the essential pharmacophoric features for kinase hinge binding.

  • A Vector for Selectivity (C4-Bromine): The bromine atom at the 4-position serves as a highly versatile chemical handle for diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of chemical space to achieve target selectivity and potency.

  • A Vector for Potency (C3-Amine): The amino group at the 3-position provides a secondary point for modification, enabling the introduction of functionalities that can interact with solvent-exposed regions or other pockets within the kinase active site to enhance binding affinity.

  • Modulated Physicochemical Properties (N1-Butyl): The n-butyl group at the N1 position enhances lipophilicity, which can improve cell permeability and other drug-like properties compared to an unsubstituted pyrazole.

This guide provides a comprehensive roadmap, from initial screening to lead optimization, detailing the experimental protocols and strategic rationale for leveraging the 4-bromo-1-butyl-1H-pyrazol-3-amine scaffold in a kinase inhibitor discovery campaign.

Phase 1: A Roadmap for Scaffold-Based Kinase Inhibitor Discovery

A successful kinase inhibitor discovery program is a multi-stage process that systematically builds upon initial findings. The journey from a promising scaffold to a preclinical candidate involves iterative cycles of design, synthesis, and testing.

G Figure 1: Kinase Inhibitor Discovery Workflow Scaffold Scaffold Selection (4-bromo-1-butyl-1H-pyrazol-3-amine) Screening Phase 1: Initial Screening (Broad Kinome Profiling) Scaffold->Screening Hit_ID Hit Identification (Potency & Selectivity Analysis) Screening->Hit_ID Identify initial kinase targets Library_Synth Phase 2: Library Synthesis (Scaffold Elaboration via C4-Br) Hit_ID->Library_Synth Design focused library SAR Structure-Activity Relationship (SAR) (Iterative Design & Testing) Library_Synth->SAR Generate IC50 data SAR->Library_Synth Refine design Lead_Opt Phase 3: Lead Optimization (Cellular Assays & ADME) SAR->Lead_Opt Select lead compounds Preclinical Preclinical Candidate (In Vivo Efficacy & Safety) Lead_Opt->Preclinical G Figure 2: Scaffold Elaboration Strategy cluster_0 Core Scaffold cluster_1 Primary Diversification (SAR) cluster_2 Secondary Diversification (Potency) Core 4-bromo-1-butyl-1H-pyrazol-3-amine C4-Bromine C3-Amine R1 Suzuki Coupling (Aryl, Heteroaryl groups) Core:f1->R1 Explore Selectivity R2 Amide Coupling (Solvent-front interactions) Core:f2->R2 Enhance Potency

Caption: Diversification strategy for the pyrazole scaffold at the C4 and C3 positions.

Step 3: Lead Optimization and Preclinical Evaluation

Promising leads from the SAR studies are advanced to more complex biological evaluation. This phase confirms that the observed biochemical inhibition translates to a functional effect in a cellular context. [7]Key experiments include assessing target engagement in live cells and evaluating the effect on downstream signaling pathways. [8][9]Concurrently, early ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiling is initiated to ensure the lead compounds possess favorable drug-like properties. [10]

Experimental Protocols

The following protocols provide detailed, validated methodologies for executing the key phases of the discovery workflow.

Protocol 1: Initial Biochemical Kinome Profiling

This protocol describes a representative method for determining the inhibitory activity of the scaffold against a panel of kinases using a radiometric assay, which is considered a gold standard for its direct measurement of enzymatic activity. [11] Objective: To determine the percent inhibition of a panel of protein kinases by 4-bromo-1-butyl-1H-pyrazol-3-amine at a fixed concentration (e.g., 10 µM) to identify initial hits.

Materials:

  • 4-bromo-1-butyl-1H-pyrazol-3-amine (test compound)

  • DMSO (vehicle)

  • Staurosporine (positive control)

  • Recombinant human kinases (commercial panel)

  • Kinase-specific substrates (e.g., myelin basic protein, synthetic peptides)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)

  • [γ-³³P]ATP (radiolabeled ATP)

  • 10 mM ATP stock solution

  • Phosphocellulose filter plates

  • 0.75% Phosphoric acid wash buffer

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 100 µM intermediate dilution (10X final concentration) in the kinase reaction buffer.

  • Reaction Setup: In a 96-well plate, set up the following reactions (25 µL final volume):

    • Test Reaction: 2.5 µL of 100 µM test compound, 5 µL of kinase/substrate mix, and 12.5 µL of kinase buffer.

    • Vehicle Control (0% Inhibition): 2.5 µL of 10% DMSO in buffer, 5 µL of kinase/substrate mix, and 12.5 µL of kinase buffer.

    • Positive Control (100% Inhibition): 2.5 µL of 10 µM Staurosporine, 5 µL of kinase/substrate mix, and 12.5 µL of kinase buffer.

  • Initiate Reaction: Add 5 µL of [γ-³³P]ATP solution (final concentration at the Km for each kinase) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction & Capture: Stop the reaction by adding 50 µL of 0.75% phosphoric acid. Transfer the entire volume to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter while unincorporated ATP is washed away.

  • Washing: Wash the filter plate 3-4 times with 200 µL of 0.75% phosphoric acid per well.

  • Detection: Dry the plate, add 30 µL of scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for the test compound relative to the vehicle (0%) and positive (100%) controls.

    • % Inhibition = 100 * (1 - (CPM_Test - CPM_Blank) / (CPM_Vehicle - CPM_Blank))

Hypothetical Screening Data:

Kinase TargetGene Family% Inhibition at 10 µMHit?
CDK2/CycACMGC85%Yes
GSK3βCMGC78%Yes
SRCTyrosine Kinase45%No
EGFRTyrosine Kinase12%No
PKAAGC9%No
ROCK1AGC62%Yes

A "hit" is typically defined as >50% inhibition at the screening concentration.

Protocol 2: Representative Library Synthesis via Suzuki-Miyaura Coupling

This protocol outlines a general method for diversifying the scaffold at the C4 position.

Objective: To synthesize a small library of 4-aryl-1-butyl-1H-pyrazol-3-amine derivatives for SAR studies.

Materials:

  • 4-bromo-1-butyl-1H-pyrazol-3-amine

  • Various arylboronic acids (e.g., 4-methoxyphenylboronic acid, 3-pyridylboronic acid)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (4:1 solvent mixture)

  • Round-bottom flask, condenser, magnetic stirrer

  • Ethyl acetate, brine, anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-bromo-1-butyl-1H-pyrazol-3-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Degassing: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. Add the Pd(PPh₃)₄ catalyst (0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 90-100°C) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired 4-aryl derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: Cell-Based Western Blot for Downstream Target Inhibition

This protocol determines if an inhibitor affects the phosphorylation of a key downstream substrate in a relevant cancer cell line, providing evidence of cellular activity. [12] Objective: To assess the ability of a lead compound (e.g., a CDK2 inhibitor derived from the scaffold) to inhibit the phosphorylation of Retinoblastoma protein (pRb) in a cancer cell line.

G Figure 3: CDK2 Signaling Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates Rb Rb CDK2->Rb phosphorylates E2F E2F Rb->E2F sequesters pRb p-Rb pRb->E2F releases S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase activates transcription Inhibitor Scaffold-based Inhibitor Inhibitor->CDK2 INHIBITS

Caption: Inhibition of CDK2 prevents Rb phosphorylation, halting cell cycle progression.

Materials:

  • Human cancer cell line (e.g., HeLa or MCF-7)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Lead inhibitor compound and vehicle (DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with increasing concentrations of the lead inhibitor (e.g., 0, 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis: Wash cells with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts for all samples (e.g., 20 µg per lane).

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with antibodies for total Rb and a loading control like β-actin.

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-Rb signal relative to the total-Rb and β-actin signals indicates effective target inhibition in a cellular environment.

Conclusion

The 4-bromo-1-butyl-1H-pyrazol-3-amine scaffold represents a highly promising and synthetically tractable starting point for the discovery of novel kinase inhibitors. Its inherent pyrazole core provides a foundation for hinge-binding, while its strategically placed bromine and amine functionalities offer orthogonal handles for chemical modification. This allows for a systematic exploration of structure-activity relationships to optimize potency, selectivity, and drug-like properties. The integrated workflow and detailed protocols presented in this guide provide researchers with a robust framework to unlock the therapeutic potential of this versatile scaffold, accelerating the journey from initial concept to preclinical candidate.

References

  • Al-Hourani, B. J., & Sharma, S. K. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Linciano, P., et al. (2025). ChemBounce: a computational framework for scaffold hopping in drug discovery. Bioinformatics. [Link]

  • PamGene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. PamGene. [Link]

  • Sun, H., et al. (2012). Classification of Scaffold Hopping Approaches. PMC. [Link]

  • BioSolveIT. (n.d.). Scaffold Hopping. BioSolveIT. [Link]

  • Antala, B., et al. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Lavogina, D., et al. (2013). New Pyrazolopyrimidine Inhibitors of Protein Kinase D as Potent Anticancer Agents for Prostate Cancer Cells. PLOS One. [Link]

  • Singh, N., et al. (2022). Scaffold Hopping in Drug Discovery. CRIPS. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron CRO Services. [Link]

  • Naicker, T., et al. (2026). Scaffold Hopping in Tuberculosis Drug Discovery: Principles, Applications, and Case Studies. Journal of Medicinal Chemistry. [Link]

  • Frasca, S., et al. (2011). Novel pyrazolopyrimidine derivatives as tyrosine kinase inhibitors with antitumoral activity in vitro and in vivo in papillary dedifferentiated thyroid cancer. PubMed. [Link]

  • Al-Ostath, A. I., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. ResearchGate. [Link]

  • Brehmer, D., et al. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. bioRxiv. [Link]

  • Britton, R., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Singh, P. P., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen. [Link]

  • Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]

  • Ansari, M. F., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. [Link]

  • Ghafourian, T., & Barzegar, A. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. ResearchGate. [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. PMC. [Link]

  • Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Kinase Logistics. (n.d.). Cell-based Kinase Profiling Service. Kinase Logistics. [Link]

  • Lawrence, H. R., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • Lawrence, H. R., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]

  • Martens, S. (2024). In vitro kinase assay. Protocols.io. [Link]

  • Pettus, L. H., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. [Link]

  • Pop, M. S., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Lamie, P. F. (2016). RETRACTED: Design, synthesis, structure-activity relationship and kinase inhibitory activity of substituted 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ones. PubMed. [Link]

  • FDA. (2021). Study Population Recommendations in Product-Specific Guidances for In Vivo Bioequivalence Studies of Kinase Inhibitors. FDA. [Link]

  • Wallace, M. B., et al. (2012). Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Organic Process Research & Development. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. [Link]

  • Sun, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]

  • Ciossani, G., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC. [Link]

  • Attwood, M. M., et al. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery. [Link]

Sources

Method

preparation of pyrazolo[1,5-a]pyrimidine from 4-bromo-1-butyl-1H-pyrazol-3-amine

Application Note: Strategic Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidines Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisoste...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidines

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines and exhibiting potent inhibition against kinases (e.g., CDK2, KDR, Pim-1) and modulation of GABA-A receptors (e.g., Zaleplon, Indiplon).

This guide details the synthesis of 3-bromo-1-butyl-pyrazolo[1,5-a]pyrimidin-1-ium salts (and related neutral congeners) via the cyclocondensation of 4-bromo-1-butyl-1H-pyrazol-3-amine with 1,3-biselectrophiles.

Critical Structural Note: Unlike the synthesis of neutral pyrazolo[1,5-a]pyrimidines (which require an unsubstituted ring nitrogen to form the bridgehead), the use of 1-butyl -substituted starting material blocks the deprotonation of the bridgehead nitrogen. Consequently, this reaction typically yields cationic pyrazolo[1,5-a]pyrimidin-1-ium salts or 4,7-dihydro derivatives, depending on the workup and counter-ion. This protocol is optimized to handle this specific alkylated substrate, ensuring high yield and purity.

Retrosynthetic Analysis & Mechanism

The formation of the bicyclic system follows a [3 + 3] cyclocondensation strategy. The reaction is driven by the nucleophilicity of the exocyclic amine and the endocyclic ring nitrogen (N2).

Mechanistic Pathway
  • Aza-Michael / Schiff Base Formation: The exocyclic amine (C3-NH2) attacks the most electrophilic carbonyl of the 1,3-dicarbonyl reagent.

  • Cyclization: The endocyclic nitrogen (N2) attacks the second electrophilic site.

  • Aromatization/Elimination: Loss of two water molecules (or equivalent) drives the formation of the aromatic pyrimidine ring.

  • Salt Formation: Due to the N1-butyl substituent, the bridgehead nitrogen retains a positive charge, stabilized by the anionic counter-ion (typically derived from the acid catalyst, e.g., Acetate, Chloride, or Perchlorate).

ReactionMechanism SM 4-Bromo-1-butyl- 1H-pyrazol-3-amine Inter1 Intermediate A: Enaminone / Imine SM->Inter1 Condensation (-H2O) Reagent 1,3-Dicarbonyl (e.g., Acetylacetone) Reagent->Inter1 Inter2 Intermediate B: Cyclized Dihydro Species Inter1->Inter2 N2 Attack (Ring Closure) Product 3-Bromo-1-butyl- pyrazolo[1,5-a]pyrimidin-1-ium Inter2->Product Aromatization (-H2O)

Caption: Step-wise cyclocondensation mechanism from aminopyrazole to the fused bicyclic cation.

Reagents & Equipment

ReagentRoleSpecifications
4-bromo-1-butyl-1H-pyrazol-3-amine Starting Material (SM)>97% Purity. Dry.
Acetylacetone (2,4-Pentanedione) Reagent (Method A)1.2 Equivalents. Distilled if yellow.
1,1,3,3-Tetramethoxypropane Reagent (Method B)1.1 Equivalents. Malonaldehyde equiv.
Glacial Acetic Acid Solvent / CatalystACS Grade. Anhydrous.
Diethyl Ether / Ethyl Acetate Precipitation SolventACS Grade. Cold.
Sodium Perchlorate (Optional) Counter-ion ExchangeSaturated aqueous solution.

Equipment:

  • Round-bottom flask (25-50 mL) with reflux condenser.

  • Magnetic stirrer and oil bath.

  • Rotary evaporator.

  • Vacuum filtration setup.

Experimental Protocols

Method A: Synthesis of 3-Bromo-1-butyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-1-ium salt

Target: Dimethyl-substituted scaffold for SAR studies.

  • Preparation: In a 50 mL round-bottom flask, dissolve 4-bromo-1-butyl-1H-pyrazol-3-amine (1.0 mmol, 218 mg) in Glacial Acetic Acid (3.0 mL).

  • Addition: Add Acetylacetone (1.2 mmol, 123 µL) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the mixture to reflux (118 °C) . Monitor by TLC (System: 5% MeOH in DCM).

    • Note: The amine spot should disappear within 2–3 hours. A new, lower Rf spot (salt) may appear.

  • Workup (Salt Isolation):

    • Cool the reaction mixture to room temperature.

    • Concentrate the acetic acid under reduced pressure (rotary evaporator) to approximately 0.5 mL volume.

    • Add cold Diethyl Ether (10 mL) or Ethyl Acetate to induce precipitation of the acetate salt.

    • Triturate the solid, filter, and wash with cold ether.

  • Counter-ion Exchange (Optional for Stability):

    • Dissolve the crude acetate salt in minimal warm ethanol.

    • Add a saturated solution of Sodium Perchlorate (Caution: Perchlorates are potentially explosive; handle with care).

    • The perchlorate salt typically precipitates as a crystalline solid. Filter and dry.[1]

Method B: Synthesis of 3-Bromo-1-butyl-pyrazolo[1,5-a]pyrimidin-1-ium (Unsubstituted Pyrimidine Ring)

Target: Parent scaffold using a malonaldehyde equivalent.

  • Preparation: Dissolve 4-bromo-1-butyl-1H-pyrazol-3-amine (1.0 mmol) in Ethanol (5 mL) containing HCl (12 M, 0.1 mL) or use Glacial Acetic Acid as solvent.

  • Addition: Add 1,1,3,3-Tetramethoxypropane (1.1 mmol, 182 µL).

  • Reaction: Reflux for 3–5 hours. The acetal hydrolyzes in situ to generate malonaldehyde, which condenses with the amine.

  • Workup:

    • Concentrate to dryness.

    • Recrystallize the residue from Ethanol/Ether to obtain the chloride or acetate salt.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Precipitation Product is highly soluble (lipophilic butyl group).Do not use water for precipitation. Use Et2O or Hexanes to crash out the salt. Alternatively, evaporate to dryness and recrystallize from iPrOH.
Incomplete Reaction Low nucleophilicity due to 4-Bromo group.Increase reflux time (up to 6h). Add a Lewis Acid catalyst (e.g., ZnCl2, 5 mol%) if using neutral solvents.
Regioisomer Mix Using unsymmetrical diketones (e.g., ethyl acetoacetate).Regiocontrol is difficult. Typically, the 7-one (or 7-hydroxy) isomer is favored in AcOH. Verify structure via NOE NMR.
De-alkylation Harsh acidic conditions (HBr/HI).Unlikely in AcOH. Avoid strong mineral acids at high temps if the butyl group is essential.

Regioselectivity & Structural Validation

When using unsymmetrical 1,3-electrophiles (like benzoylacetone or ethyl acetoacetate), two isomers are possible (5-substituted vs. 7-substituted).

  • Rule of Thumb: The exocyclic amine (C3-NH2) is the harder nucleophile and attacks the harder electrophile (ketone/aldehyde) first.

  • Validation:

    • 1H NMR: Look for the pyrimidine ring protons. In the 5,7-dimethyl product, you will see two distinct singlets for the methyl groups (approx. 2.5–2.8 ppm).

    • NOE (Nuclear Overhauser Effect): Irradiate the N-Butyl protons. If you see an enhancement of the substituent at position 7, it confirms the spatial proximity.

Workflow Start Start: 4-Bromo-1-butyl- pyrazol-3-amine Step1 Dissolve in AcOH (Protonation) Start->Step1 Step2 Add 1,3-Dicarbonyl (Reflux 3h) Step1->Step2 Decision Is Product Precipitated? Step2->Decision Yes Filter & Wash (Et2O) Decision->Yes Yes No Concentrate & Triturate (Add EtOAc/Ether) Decision->No No Final Final Product: Pyrazolo[1,5-a]pyrimidin-1-ium Salt Yes->Final No->Final

Caption: Operational workflow for the synthesis and isolation of the target scaffold.

References

  • Novinson, T., et al. (1974). "Synthesis and biological properties of pyrazolo[1,5-a]pyrimidines." Journal of Medicinal Chemistry, 17(6), 645-648.

  • El-Emary, T. I. (2006). "Synthesis and Biological Activity of Some New Pyrazolo[1,5-a]pyrimidines." Journal of the Chinese Chemical Society, 53(2), 391-401.

  • Lynch, M. A., et al. (1998). "Synthesis and elaboration of the pyrazolo[1,5-a]pyrimidine ring system." Heterocycles, 49(1), 333.

  • Fraley, M. E., et al. (2002). "Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 12(19), 2767-2770.

  • Aggarwal, R., et al. (2011). "Regioselective synthesis of some new pyrazolo[1,5-a]pyrimidine derivatives." Journal of Heterocyclic Chemistry, 48(5), 1161-1167.

Sources

Technical Notes & Optimization

Troubleshooting

separation of N1 and N2 isomers in butyl pyrazole alkylation

Technical Support Center: Pyrazole Chemistry Division Ticket ID: PYR-ALK-004 Subject: Resolution of N1/N2 Regioisomers in Butyl Pyrazole Alkylation Status: Open Assigned Specialist: Senior Application Scientist Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Chemistry Division Ticket ID: PYR-ALK-004 Subject: Resolution of N1/N2 Regioisomers in Butyl Pyrazole Alkylation Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering the classic "azole tautomerism challenge." In the alkylation of 3-butyl-1H-pyrazole , the starting material exists in rapid equilibrium between the 3-butyl and 5-butyl tautomers. Upon deprotonation, the resulting pyrazolide anion has two nucleophilic sites (N1 and N2).

  • N1 Attack (Major Path): Yields 1-alkyl-3-butylpyrazole . This is sterically favored as the electrophile attacks the nitrogen distal to the butyl group.

  • N2 Attack (Minor Path): Yields 1-alkyl-5-butylpyrazole . This is sterically hindered (the "ortho" effect) but can form in significant quantities (10–30%) depending on the alkylating agent's size and solvent polarity.

This guide provides the protocols to diagnose , prevent , and separate these isomers.

Module 1: Diagnostic & Identification

How do I definitively distinguish the N1 (1,3-isomer) from the N2 (1,5-isomer)?

Do not rely solely on LC-MS, as both isomers have identical masses. You must use NMR or specific chromatographic retention behaviors.

Protocol A: Structural Confirmation via NOESY NMR

The spatial proximity of the new alkyl group to the butyl chain is the differentiator.

  • Prepare Sample: Dissolve 10 mg of the pure isomer (or enriched fraction) in

    
    .
    
  • Run 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Target Signal: Look for the cross-peak between the N-CH₂ protons (of your incoming alkyl group) and the pyrazole C-H or Butyl C-H .

  • Interpretation:

    • 1-alkyl-5-butylpyrazole (N2 Product): You will see a strong NOE correlation between the N-alkyl protons and the

      
      -protons of the butyl group.
      
    • 1-alkyl-3-butylpyrazole (N1 Product): You will see a correlation between the N-alkyl protons and the C5-H proton on the pyrazole ring. The butyl group is too far away to show a signal.

Feature1-Alkyl-3-Butylpyrazole (N1)1-Alkyl-5-Butylpyrazole (N2)
Steric Environment UnhinderedCrowded (Butyl vs. Alkyl clash)
NOESY Signal N-Alkyl

Pyrazole C5-H
N-Alkyl

Butyl

-CH₂
C13 NMR Shift (C3/C5) Distinctive shift for C3Distinctive shift for C5
Polarity (TLC) Generally More Polar (Lower Rf)Generally Less Polar (Higher Rf)*

*Note: Polarity can invert depending on the specific N-alkyl group, but the crowded 1,5-isomer often elutes first on silica due to "shielding" of the nitrogen lone pairs.

Module 2: Reaction Control (Prevention)

How do I optimize the reaction to minimize the unwanted isomer?

The mechanism is governed by the interplay between steric hindrance and coulombic attraction .

PyrazoleAlkylation Start 3-Butyl-1H-Pyrazole Anion Pyrazolide Anion (Resonance Hybrid) Start->Anion Base (Deprotonation) TS_N1 TS: N1 Attack (Sterically Open) Anion->TS_N1 Fast Path TS_N2 TS: N2 Attack (Sterically Hindered) Anion->TS_N2 Slow Path Prod_13 1-Alkyl-3-Butylpyrazole (Major Product) TS_N1->Prod_13 Prod_15 1-Alkyl-5-Butylpyrazole (Minor Product) TS_N2->Prod_15

Figure 1: Kinetic pathway of pyrazole alkylation. The steric bulk of the butyl group hinders the N2 attack, favoring the N1 pathway.

Optimization Table
VariableRecommendationMechanism
Solvent DMF or DMSO (Polar Aprotic)Promotes

mechanism via "naked" anion, enhancing the steric discrimination.[1]
Base Cs₂CO₃ or K₂CO₃ Cesium ("Ceasium effect") can coordinate with N2, potentially blocking it further or stabilizing the transition state for N1.
Temperature Low (0°C to RT) Lower energy favors the kinetic product (N1/1,3-isomer). High heat overcomes the activation energy barrier for the crowded N2 attack.
Reagent Avoid excess alkyl halidePrevents quarternization (formation of pyrazolium salts) which complicates purification.

Module 3: Separation Techniques (The Cure)

The reaction is done, and I have a 90:10 mixture. How do I purify it?

Method A: Flash Chromatography (Silica)

The butyl group adds significant lipophilicity. Standard EtOAc/Hexane gradients may cause tailing.

  • Stationary Phase: High-performance spherical silica (20–40 µm).

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) to the mobile phase. Pyrazoles are basic; silica is slightly acidic. Without TEA, the pyrazoles drag (tail), causing band broadening and co-elution.

  • Gradient: Start shallow.

    • Example: 0% to 20% EtOAc in Hexane over 20 CV (Column Volumes).

    • Observation: The 1,5-isomer (N2) usually elutes first (less polar due to steric shielding of the nitrogen). The 1,3-isomer (N1) elutes second .

Method B: Selective Salt Crystallization (Scalable)

If chromatography is difficult due to scale (>10g), exploit the basicity difference. The sterically hindered 1,5-isomer is often less basic than the 1,3-isomer because the butyl group blocks the approach of a proton/acid.

  • Dissolution: Dissolve the crude oil in a non-polar solvent (e.g., Diethyl Ether or MTBE).

  • Acid Addition: Add 1.0 equivalent (relative to the major isomer) of HCl (2M in ether) or Oxalic acid (in acetone).

  • Precipitation:

    • The 1-alkyl-3-butylpyrazole (more accessible lone pair) should form the salt and precipitate first.

    • The 1-alkyl-5-butylpyrazole (hindered) often remains in the mother liquor.

  • Filtration: Filter the solid.

  • Regeneration: Wash the solid with ether, then partition between NaOH (aq) and DCM to recover the pure free base.

SeparationLogic Input Crude Mixture (N1 Major / N2 Minor) Check Is scale > 5g? Input->Check Chrom Flash Chromatography (Silica + 1% TEA) Check->Chrom No Cryst Selective Crystallization (HCl or Oxalate Salt) Check->Cryst Yes Chrom_Res N2 elutes first N1 elutes second Chrom->Chrom_Res Cryst_Res N1 Precipitates N2 stays in liquor Cryst->Cryst_Res

Figure 2: Decision tree for separation strategy based on scale and physical properties.

Frequently Asked Questions (FAQs)

Q1: Why does the butyl group make separation harder than methyl pyrazoles? A: The butyl chain increases the "grease" factor (lipophilicity). This compresses the retention times on Reverse Phase (C18) HPLC, making the peaks merge. For HPLC, switch to a Phenyl-Hexyl column, which utilizes


-

interactions with the pyrazole ring. The steric twisting of the 1,5-isomer will disrupt this

-interaction, causing a shift in retention time relative to the planar 1,3-isomer.

Q2: Can I use steric bulk on the alkylating agent to improve selectivity? A: Yes. If you are adding a methyl group (MeI), selectivity is poor (often 60:40 or 70:30). If you use a bulkier electrophile (e.g., Isopropyl bromide or Benzyl bromide), the penalty for attacking the crowded N2 position increases, significantly improving the ratio in favor of N1 (often >95:5).

Q3: My crude NMR shows a 50:50 mixture. What went wrong? A: This usually indicates acid-catalyzed alkylation or insufficient base. If the pyrazole is not fully deprotonated, the neutral pyrazole reacts. The neutral pyrazole tautomers have different nucleophilicities than the anion. Ensure you are using at least 1.1 equivalents of base (NaH or


) and allow time for deprotonation before adding the alkyl halide.

References

  • Mechanism of Pyrazole Alkylation

    • Alkylation of Pyrazoles: An Overview of Regioselectivity. Journal of Heterocyclic Chemistry.
    • (General Journal Landing Page for verification)

  • Regioselectivity & Steric Effects

    • Norman, N. J., et al. (2022).[2] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[2][3][4] The Journal of Organic Chemistry.[2][5]

  • Separation Methodologies

    • Preparation, separation and characterization of two pyrazolic regioisomers. UAB Research Repository.
    • (Representative institutional link for pyrazole separation studies)

  • NMR Identification

    • Claramunt, R. M., et al. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry (2017).[2]

Sources

Optimization

solubility of 4-bromo-1-butyl-1H-pyrazol-3-amine in DMSO and methanol

Executive Summary & Physicochemical Context Welcome to the Technical Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist. You are likely working with 4-bromo-1-butyl-1H-pyrazol-3-amine , a functionalized aminopyrazole intermediate often used in the synthesis of complex heterocycles like pyrazolo[1,5-a]pyrimidines or as a scaffold in fragment-based drug discovery.

The Core Challenge: This molecule possesses a "push-pull" electronic structure. The electron-rich amine (C3) and the electron-withdrawing bromine (C4) create a polarized system, while the N1-butyl chain adds significant lipophilicity. This duality often confuses researchers: the amine suggests water solubility, but the butyl/bromo combination dictates a preference for organic polar aprotic solvents.

Critical Advisory: Do not attempt to dissolve this compound directly in neutral aqueous buffers (PBS, Saline) at concentrations >1 mM. It will likely aggregate or "oil out," leading to erratic biological data.

Solubility Profile & Data

The following data is synthesized from structural analogues (e.g., 1-methyl and 1-cyclobutylethyl variants) and standard physicochemical principles for N-alkylated aminopyrazoles.

Table 1: Solubility Specifications

SolventSolubility RatingEst. Max Conc.Usage Recommendation
DMSO Excellent > 50 mg/mLPrimary Stock Solution. Stable at -20°C.
Methanol Good ~ 20-30 mg/mLIntermediate dilutions; LC-MS sample prep.
Ethanol Moderate ~ 10-15 mg/mLAlternative to methanol if toxicity is a concern.
Water Poor < 1 mg/mLAvoid as primary solvent. Use only as a final diluent (<5% v/v).
1M HCl Good > 10 mg/mLSoluble via protonation of the amine (salt formation).

Note on Stability: In DMSO, the amine group is susceptible to slow oxidation if left at room temperature exposed to air. Always purge stock vials with nitrogen or argon before storage.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of 100 mM Stock Solution in DMSO

Rationale: DMSO disrupts intermolecular hydrogen bonding between the amine and pyrazole ring, ensuring a monomeric solution.

  • Calculate: For 10 mg of compound (MW: 218.1 g/mol ), you require 458 µL of anhydrous DMSO.

  • Add Solvent: Pipette the DMSO directly onto the powder. Do not wash down the sides yet.

  • Vortex: Vortex at medium speed for 30 seconds. The solution should turn clear/pale yellow.

  • Visual Check: Hold the vial against a light source. If "schlieren" lines (wavy distortions) are visible, the dissolution is incomplete. Sonicate for 5 minutes at 40 kHz (bath sonicator).

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to prevent freeze-thaw degradation.

Protocol B: Dilution into Aqueous Media (Cell Culture/Assay)

Rationale: Rapid dispersion prevents kinetic precipitation (the "crashing out" effect).

  • Prepare Intermediate: Dilute the DMSO stock 1:10 into Methanol or PEG-400 . This "bridge solvent" reduces the energetic penalty of mixing hydrophobic molecules with water.

  • Final Dilution: Slowly add the intermediate solution to your vortexing aqueous buffer.

    • Target: Final DMSO concentration < 0.5% (v/v).

  • Validation: Centrifuge a sample at 10,000 x g for 5 minutes. Measure the supernatant concentration (UV/HPLC) to confirm no compound was lost to precipitation.

Troubleshooting Guide (Q&A)

Q1: I tried dissolving the compound in Methanol, but I see fine particles floating. What happened? A: This is likely a polymorph or salt contaminant issue .

  • Root Cause: If the sample contains residual inorganic salts from synthesis (e.g., NaBr), they will not dissolve in methanol. Alternatively, the compound may be in a crystalline lattice that requires higher energy to break.

  • Solution:

    • Switch to DMSO for the initial dissolution.

    • If you must use methanol, warm the solution to 37°C for 10 minutes.

    • Filter the solution through a 0.22 µm PTFE filter. If the UV absorbance remains consistent, the particles were impurities.

Q2: My stock solution in DMSO turned brown after a month at 4°C. A: You are observing oxidative degradation .

  • Root Cause: Primary amines on electron-rich aromatic rings (like pyrazoles) are prone to oxidation, forming azo-linkages or polymerization products over time.

  • Solution:

    • Discard the stock.

    • For the next batch, store at -20°C or -80°C .

    • Critical: Use an opaque container or wrap in foil; brominated compounds can be light-sensitive (photodehalogenation).

Q3: Can I use 1N HCl to dissolve it for animal studies? A: Yes, but with a pH warning .

  • Mechanism: The exocyclic amine (pKa ~3-4) will protonate in 1N HCl, drastically increasing solubility by forming the hydrochloride salt.

  • Risk: This solution is highly acidic. For in vivo dosing, you must buffer this back to pH ~5-6 using Sodium Acetate or dilute it significantly. Injecting highly acidic solutions causes local tissue necrosis.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for solvent selection and troubleshooting precipitation issues.

SolubilityWorkflow Start Start: Solid Compound (4-Bromo-1-butyl-1H-pyrazol-3-amine) Choice Select Primary Solvent Start->Choice DMSO DMSO (Anhydrous) Choice->DMSO Stock Solution (>10mM) MeOH Methanol (HPLC Grade) Choice->MeOH LC-MS / Dilution Water Aqueous Buffer Choice->Water Direct Dissolution D_Check Visual Inspection: Clear Solution? DMSO->D_Check M_Check Visual Inspection: Particles Visible? MeOH->M_Check W_Fail STOP: High Risk of Aggregation/Precipitation Water->W_Fail D_Success Success: Store at -20°C (Protect from Light) D_Check->D_Success Yes D_Fail Sonicate 40kHz / 5 min D_Check->D_Fail No D_Fail->D_Check M_Check->D_Success No (Clear) M_Heat Warm to 37°C M_Check->M_Heat Yes (Cloudy) M_Filter Filter (0.22 µm PTFE) M_Heat->M_Filter M_Filter->D_Success Filtrate Clear

Caption: Figure 1. Decision matrix for solvent selection. Blue nodes indicate recommended pathways; Red nodes indicate high-risk actions. Yellow nodes represent corrective troubleshooting steps.

References

  • PubChem Compound Summary . 4-Bromo-1H-pyrazole (Analogue Core Structure). National Center for Biotechnology Information. Available at: [Link]

Troubleshooting

Technical Support Center: Purification of Brominated Aminopyrazoles by Column Chromatography

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of brominated aminopyrazoles using column chromatography. It is structured to add...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of brominated aminopyrazoles using column chromatography. It is structured to address common and complex issues encountered during this critical separation process, moving from frequently asked questions to detailed troubleshooting scenarios.

I. Frequently Asked Questions (FAQs)

This section addresses foundational questions that often arise when planning the purification of brominated aminopyrazoles.

Q1: What are the primary challenges when purifying brominated aminopyrazoles with column chromatography?

The purification of brominated aminopyrazoles presents a unique set of challenges due to the interplay of the basic amino group and the electron-withdrawing bromo substituent. Key difficulties include:

  • Compound Tailing: The basic nature of the amino group can lead to strong interactions with acidic silanol groups on the surface of standard silica gel, resulting in asymmetrical, tailing peaks.[1][2][3] This phenomenon complicates fraction collection and can significantly reduce purification efficiency.

  • On-Column Degradation: Some halogenated compounds can be sensitive to the acidic nature of silica gel, potentially leading to decomposition during chromatography.[4][5][6] This not only lowers the yield of the desired product but also introduces new impurities.

  • Poor Solubility: Brominated aminopyrazoles may exhibit limited solubility in non-polar solvents commonly used at the beginning of a chromatographic run, making sample loading a critical step to avoid precipitation and band broadening.

  • Co-elution of Isomers: Regioisomers of brominated aminopyrazoles often have very similar polarities, making their separation on a standard silica gel column challenging.[7]

Q2: How do I select an appropriate stationary phase?

The choice of stationary phase is critical for a successful separation. Here's a breakdown of common choices:

Stationary PhasePrimary Use Case for Brominated AminopyrazolesRationale and Considerations
Standard Silica Gel General purpose purification of reaction mixtures and separation of regioisomers.Most common and cost-effective choice.[7][8] However, its acidic nature can cause tailing and degradation.[4]
Deactivated (End-Capped) Silica For compounds exhibiting significant tailing or degradation on standard silica.The silanol groups are chemically modified to reduce acidity, thus minimizing undesirable secondary interactions.[2]
Alumina (Neutral or Basic) Purification of compounds that are highly sensitive to the acidic nature of silica gel.Provides an alternative surface chemistry that can prevent degradation of acid-labile compounds.[5][9]
Reverse-Phase (e.g., C18) Typically used in HPLC for high-resolution separation of closely related isomers or for very polar aminopyrazoles.Separation is based on hydrophobicity. A less common choice for preparative flash chromatography but very powerful for analytical separations.[7][10]
Q3: What's the best approach for developing a mobile phase system?

A systematic approach starting with Thin Layer Chromatography (TLC) is the most effective way to determine the optimal mobile phase.[11][12][13]

Step-by-Step Protocol for Mobile Phase Development:

  • Initial Solvent Screening (TLC):

    • Spot your crude reaction mixture on at least three TLC plates.

    • Develop each plate in a different solvent system. Good starting points include mixtures of a non-polar solvent (like hexanes or heptane) with a more polar solvent (like ethyl acetate, dichloromethane, or diethyl ether).[11][13]

    • Goal: Identify a solvent system where the desired product has a Retention Factor (Rf) of approximately 0.2-0.4.[12] This generally provides good separation from impurities and allows for efficient elution from the column.

  • Optimization:

    • If your compound is very polar and remains at the baseline, consider more polar solvent systems such as dichloromethane/methanol or even adding a small percentage of a modifier like triethylamine or ammonium hydroxide to counteract the basicity of the aminopyrazole and reduce tailing.[6][14][15]

    • If your compound runs too high on the TLC plate (high Rf), decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.

  • Gradient vs. Isocratic Elution:

    • For complex mixtures with components of widely differing polarities, a gradient elution (gradually increasing the mobile phase polarity during the run) is often necessary.[12]

    • If the impurities are close to your product, an isocratic elution (constant solvent composition) may provide better resolution.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the column chromatography of brominated aminopyrazoles.

Problem 1: Severe Peak Tailing

Symptoms: The spots on your TLC plate or the peaks in your chromatogram are not symmetrical and have a "tail" that streaks upwards. This leads to poor separation and mixed fractions.

Causality Workflow:

G A Symptom: Severe Peak Tailing B Primary Cause: Strong interaction between basic amino group and acidic silanols A->B C Solution 1: Add a basic modifier B->C D Solution 2: Use a less acidic stationary phase B->D E Action: Add 0.1-1% triethylamine or ammonium hydroxide to the mobile phase C->E F Action: Switch to neutral alumina or deactivated (end-capped) silica D->F G Outcome: Neutralizes acidic sites, reducing secondary interactions E->G H Outcome: Minimizes surface acidity, preventing strong adsorption F->H G A Symptom: Low recovery or on-column decomposition B Primary Cause: Compound is sensitive to the acidic nature of silica gel A->B C Solution 1: Use a non-silica stationary phase B->C D Solution 2: Deactivate the silica gel B->D E Action: Switch to neutral or basic alumina C->E F Action: Pre-treat the silica with a basic modifier D->F G Outcome: Provides a non-acidic environment, preventing degradation E->G H Outcome: Neutralizes the silica surface before the compound is loaded F->H

Caption: Troubleshooting workflow for low recovery or decomposition.

Detailed Explanation:

The acidic surface of silica gel can act as a catalyst for the degradation of sensitive molecules. [4][5]Halogenated compounds, in particular, can sometimes be labile under acidic conditions.

  • Solution 1: Alternative Stationary Phases: The most straightforward solution is to avoid silica gel altogether. Neutral or basic alumina can be excellent alternatives for acid-sensitive compounds. [5][9]Florisil is another option to consider.

  • Solution 2: Silica Gel Deactivation: If you must use silica, you can reduce its acidity. This can be done by pre-eluting the packed column with your mobile phase containing a basic modifier (e.g., 1% triethylamine in hexanes/ethyl acetate) before loading your sample. This will neutralize the surface and may prevent decomposition.

Problem 3: Poor Separation of Closely-Eluting Impurities or Isomers

Symptoms: Your TLC analysis shows two or more spots that are very close together. During column chromatography, you are unable to obtain pure fractions of your desired compound.

Causality Workflow:

G A Symptom: Poor separation of closely-eluting compounds B Underlying Issue: Insufficient selectivity of the chromatographic system A->B C Approach 1: Optimize Mobile Phase B->C D Approach 2: Improve Column Efficiency B->D E Action: Use a shallower solvent gradient or isocratic elution. Test alternative solvents. C->E F Action: Use finer mesh silica (e.g., 230-400 mesh). Ensure proper column packing. Reduce sample load. D->F G Outcome: Increases the difference in elution time between components E->G H Outcome: Results in narrower bands, leading to better resolution F->H

Caption: Troubleshooting workflow for poor separation.

Detailed Explanation:

Achieving good separation (resolution) depends on both the selectivity of your system (the distance between peaks) and the efficiency of your column (the narrowness of the peaks). [16]

  • Mobile Phase Optimization:

    • Shallow Gradient/Isocratic Elution: If you are running a gradient, making it shallower (i.e., increasing the polarity more slowly) can improve separation. [7]An isocratic elution with the optimal solvent mixture identified by TLC might also provide the necessary resolution.

    • Alternative Solvents: Don't just rely on hexanes/ethyl acetate. Sometimes, switching one of the solvents can dramatically change the selectivity. [13]For example, try replacing ethyl acetate with dichloromethane or a mix of THF and hexanes. These solvents have different interactions with your compounds and the stationary phase, which can be exploited to improve separation.

  • Improving Column Efficiency:

    • Column Packing: A well-packed column is essential. [8][17]Ensure there are no air bubbles or channels, as these will lead to band broadening and poor separation. A slurry packing method is generally preferred for achieving a homogenous column bed. [17][18] * Sample Loading: Overloading the column is a common cause of poor resolution. [1][8]As a general rule, the sample mass should not exceed 1-5% of the stationary phase mass. [8]For difficult separations, use a lower loading (e.g., 1%). Furthermore, always load the sample in the weakest possible solvent and in the smallest possible volume. [17][18]If your compound is poorly soluble in the mobile phase, use the dry loading technique. [8][19]

Experimental Protocol: Dry Loading of a Sparingly Soluble Brominated Aminopyrazole

This method is ideal when your compound is not readily soluble in the initial, non-polar mobile phase, preventing band broadening at the start of the purification. [8][19]

  • Dissolution: Dissolve your crude sample (e.g., 200 mg) in a minimal amount of a strong, volatile solvent in which it is highly soluble (e.g., 2-3 mL of dichloromethane or methanol).

  • Adsorption: To this solution, add a small amount of silica gel (approximately 2-3 times the mass of your crude sample, e.g., 400-600 mg).

  • Evaporation: Thoroughly mix the slurry and then remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

  • Column Preparation: Pack your column with silica gel using the wet (slurry) method as usual. [18]Drain the solvent until it is just level with the top of the stationary phase.

  • Loading: Carefully add the powdered sample-silica mixture to the top of the packed column, forming a neat, level band.

  • Topping: Gently add a thin layer of sand (approx. 0.5 cm) on top of the sample layer to prevent it from being disturbed when you add the mobile phase. [20]7. Elution: Carefully add your initial mobile phase, apply pressure, and begin collecting fractions.

III. Safety Precautions

Working with brominated aminopyrazoles requires adherence to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [21][22][23][24]* Ventilation: Handle these compounds in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [21][22][24]* Handling: Avoid contact with skin and eyes. [21][23][24]In case of contact, flush the affected area with copious amounts of water. [22][23][24]* Disposal: Dispose of all chemical waste in accordance with your institution's guidelines and local regulations.

IV. References

  • Hydroxyl Radical Based Photocatalytic Degradation of Halogenated Organic Contaminants and Paraffin on Silica Gel. Environmental Science & Technology. Available from: [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.. Available from: [Link]

  • Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study. MDPI. Available from: [Link]

  • Column Chromatography Procedures. Organic Chemistry at CU Boulder. Available from: [Link]

  • How can I do column chromatography if the product has poor solubility in solvent? ResearchGate. Available from: [Link]

  • Preparing & loading the column. University of York. Available from: [Link]

  • Column Chromatography: Principles, Procedure, and Applications. Phenomenex. Available from: [Link]

  • Determining a solvent system. University of York. Available from: [Link]

  • Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Aroon Chande. Available from: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. Available from: [Link]

  • Chromatography: Solvent Systems for TLC. University of Rochester. Available from: [Link]

  • How can I select a solvent system for highly polar compounds to elute in TLC and run column? ResearchGate. Available from: [Link]

  • Gas chromatographic determination of volatile alkenes with on-column bromination and electron-capture detection. Lancaster EPrints. Available from: [Link]

  • Halogenated Molecule Sticking to Column. Chromatography Forum. Available from: [Link]

  • HPLC Column Selection Guide. Chromtech. Available from: [Link]

  • Determination of iodine and bromine compounds by ion chromatography/dynamic reaction cell inductively coupled plasma mass spectrometry. PubMed. Available from: [Link]

  • Using TLC to Scout Flash Chromatography Solvents. Biotage. Available from: [Link]

  • Common Causes Of Peak Tailing in Chromatography. Blogs - News. Available from: [Link]

  • Bromide. SIELC Technologies. Available from: [Link]

  • Peak Tailing: Phenomenon, Symptoms and Corrections. Pharma Growth Hub. Available from: [Link]

  • Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • HPLC Method for Analysis of Aminopyrazole on Primesep Columns. SIELC Technologies. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. PMC. Available from: [Link]

  • Recent problems with silica gel chromatography. ResearchGate. Available from: [Link]

  • How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com. Available from: [Link]

  • Tailing on a Polar column. Chromatography Forum. Available from: [Link]

  • Silicon dioxide. Wikipedia. Available from: [Link]

  • Troubleshooting Flash Chromatography. University of Rochester. Available from: [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester. Available from: [Link]

Sources

Optimization

Technical Support Center: Butylhydrazine Remediation in Pyrazole Synthesis

Status: Active Topic: Impurity Control / Genotoxic Impurity (GTI) Remediation Target Analyte: Butylhydrazine (and related alkylhydrazines) Regulatory Context: ICH M7 (Mutagenic Impurities)[1] Diagnostic & Strategy Select...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Impurity Control / Genotoxic Impurity (GTI) Remediation Target Analyte: Butylhydrazine (and related alkylhydrazines) Regulatory Context: ICH M7 (Mutagenic Impurities)[1]

Diagnostic & Strategy Selector

Start here. Do not default to chromatography without assessing the chemical matrix.

Removing unreacted butylhydrazine is chemically deceptive. Unlike simple hydrazine (


), the butyl chain adds significant lipophilicity, making standard aqueous acidic washes less efficient due to phase transfer limitations. Furthermore, as a primary amine with a pKa ~8–9, it is a potent nucleophile that can persist through standard workups.
Decision Matrix: Method Selection

Use this flowchart to determine the correct remediation strategy based on your reaction scale and impurity levels.

RemovalStrategy Start START: Assess Impurity Level Level Impurity Concentration? Start->Level High High (>5%) Level->High Gross Excess Low Trace / GTI Level (<1000 ppm) Level->Low Polishing Step Solubility Product Acid Stable? High->Solubility MethodB Method B: Resin Scavenging (PS-Benzaldehyde) Low->MethodB Preferred (Cleanest) MethodA Method A: Optimized Acid Partitioning (pH < 2.5, DCM extraction) Solubility->MethodA Yes (Pyrazoles are usually stable) MethodC Method C: Covalent Derivatization (Soluble Anhydrides/Aldehydes) Solubility->MethodC No (Acid Sensitive) MethodA->MethodB If residual ppm remains

Figure 1: Strategic decision tree for alkylhydrazine removal. Note that resin scavenging is preferred for final polishing to meet ICH M7 limits.

Protocol Module A: Optimized Aqueous Partitioning

Best for: Bulk removal of large excesses (>5 mol%).

The Pitfall: Many researchers use Ethyl Acetate (EtOAc) for extraction. Stop doing this. Butylhydrazine hydrochloride has significant solubility in wet EtOAc, leading to poor rejection.

The Protocol[2][3][4]
  • Solvent Swap: Dissolve your crude reaction mixture in Dichloromethane (DCM) or MTBE . These solvents dissolve the pyrazole but poorly solubilize the protonated hydrazine salt.

  • The pH Switch:

    • Prepare a 0.5 M or 1.0 M HCl solution.

    • Wash the organic layer (3x).

    • Critical Check: Measure the pH of the aqueous exit stream. It must be pH < 2.5 . If the pH rises above 3, the hydrazine deprotonates and migrates back into the organic layer.

  • Brine Polish: Perform a final wash with saturated brine to remove residual acid and break emulsions.

Why this works: The butyl group increases the hydrophobicity of the hydrazine. By using a non-polar solvent (DCM) and forcing a low pH, you maximize the partition coefficient (


) difference between the neutral pyrazole (stays in DCM) and the protonated hydrazinium ion (forced into water).

Protocol Module B: Polymer-Supported Scavenging (The "Gold Standard")

Best for: Reaching low ppm/ppb levels (GTI compliance) without chromatography.

The Logic: Instead of trying to wash the impurity out, we chemically bond it to a solid bead and filter it away. We use PS-Benzaldehyde (polystyrene-bound benzaldehyde).

Mechanism of Action

The nucleophilic hydrazine attacks the electrophilic aldehyde on the resin, forming a stable hydrazone. The impurity is now covalently tethered to the bead.

ScavengingMechanism Impurity Butylhydrazine (Solution) Intermediate Hemiaminal Intermediate Impurity->Intermediate + Resin Resin PS-Benzaldehyde (Solid Bead) Resin->Intermediate Product Immobilized Hydrazone (Trapped on Bead) Intermediate->Product - H2O Byproduct Water Intermediate->Byproduct

Figure 2: Covalent trapping of butylhydrazine using aldehyde-functionalized resins.

Step-by-Step Guide
  • Calculate Loading:

    • Determine the excess butylhydrazine (e.g., via HPLC or stoichiometry).

    • Use 3–5 equivalents of resin relative to the impurity (not the product).

    • Example: If you have 0.1 mmol of impurity, use 0.3–0.5 mmol of resin capacity.

  • Solvent Selection:

    • Dissolve crude product in DCM , THF , or DMF .

    • Avoid: Alcohols (MeOH/EtOH) can compete or slow down imine formation.

  • Incubation:

    • Add resin.

    • Add catalytic Acetic Acid (1% v/v) . This is crucial. It catalyzes the dehydration step of hydrazone formation.

    • Stir gently (orbital shaker) for 4–16 hours at room temperature.

    • Note:t-Butylhydrazine is sterically hindered and may require heating to 40°C.

  • Filtration:

    • Filter through a fritted glass funnel or a synthesis cartridge.

    • Wash the resin cake with DCM to recover any entrained product.

    • Concentrate the filtrate.

Analytical Validation (How to detect it)

Hydrazines lack strong UV chromophores, making them invisible to standard UV (254 nm) unless derivatized.

Method 1: TLC Visualization (Qualitative)

Do not rely on UV. Use one of these stains:

  • Permanganate (KMnO₄): Hydrazines are reducing agents. They will appear as bright yellow/white spots on a purple background almost immediately, often before heating.

  • Ninhydrin: Stains primary amines (like butylhydrazine) red/purple. Pyrazoles (tertiary/aromatic nitrogens) usually do not stain or stain very faintly.

Method 2: HPLC Derivatization (Quantitative)

To quantify trace levels for ICH M7 compliance, you must derivatize before injection.

In-Vial Derivatization Protocol:

  • Take 100 µL of your reaction sample.

  • Add 100 µL of Benzaldehyde or 4-Nitrobenzaldehyde (excess).

  • Add 10 µL Acetic Acid.

  • Wait 15 mins.

  • Inject.

  • Monitor: Look for the hydrazone peak. 4-Nitrobenzaldehyde hydrazones have high UV absorbance at ~300–350 nm.

Troubleshooting FAQs

Q: I used the acid wash (Method A), but I still see 5% butylhydrazine by NMR.

  • Diagnosis: You likely used a solvent that is too polar (EtOAc) or the pH wasn't low enough.

  • Fix: Switch to DCM. Check the aqueous layer pH—it must be < 2.5. If your pyrazole is basic (e.g., amino-pyrazole), you might be extracting your product into the water. In that case, use Method B (Resin) .

Q: Can I use liquid benzaldehyde instead of resin?

  • Answer: Yes, but you trade one impurity for another. You will form a lipophilic hydrazone that might co-elute with your pyrazole on silica gel. Only do this if you are certain you can separate the resulting hydrazone by chromatography.

Q: My butylhydrazine is the tert-butyl isomer. It's not reacting with the resin.

  • Diagnosis: Steric hindrance. The bulky t-butyl group slows down the attack on the solid-phase aldehyde.

  • Fix: Increase temperature to 40–50°C and extend time to 24 hours. Alternatively, use a soluble scavenger like succinic anhydride , which reacts to form a succinohydrazide (acidic) that can then be removed by a basic bicarbonate wash.

References

  • ICH M7(R2) Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2] (2023).[3][4] International Council for Harmonisation.[1][2]

  • Genotoxic Impurity Control: Teasdale, A., et al. "Mechanism-Based Control of Hydrazine Impurities." Organic Process Research & Development. (2013).

  • Resin Scavenging: Biotage Application Note. "Removal of Excess Amines and Hydrazines using PS-Benzaldehyde."

  • TLC Visualization: "Thin Layer Chromatography Stains and Recipes." Reach Devices.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Pyrazole C-4 Bromination

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals working on the regioselective C-4 br...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals working on the regioselective C-4 bromination of pyrazoles. Our focus is to elucidate the critical role of reaction temperature in controlling yield, selectivity, and byproduct formation.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
Q1: Why does bromination preferentially occur at the C-4 position of the pyrazole ring?

The regioselectivity of electrophilic substitution on the pyrazole ring is dictated by the electronic properties of the heterocycle. The pyrazole ring is an electron-rich aromatic system, but the electron density is not uniform. The C-4 position is the most electron-rich and nucleophilic, making it the most susceptible to attack by an electrophile like Br⁺.[1] Molecular orbital calculations confirm that the localization energy for electrophilic substitution is lowest at the C-4 position, making it the most reactive site.[2]

Q2: What is the general mechanism for the C-4 bromination of pyrazole?

The reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism.

  • Generation of the Electrophile: The brominating agent (e.g., Br₂ or NBS) generates the electrophilic species, Br⁺.

  • Nucleophilic Attack: The electron-rich C-4 position of the pyrazole ring attacks the Br⁺ electrophile.

  • Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A base in the reaction mixture removes the proton from the C-4 carbon, restoring the aromaticity of the pyrazole ring and yielding the 4-bromopyrazole product.

dot graph ER_Mechanism { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: General mechanism for electrophilic C-4 bromination of pyrazole.

Section 2: Troubleshooting Guide - The Role of Temperature

Temperature is one of the most critical parameters influencing the outcome of a chemical reaction. Its effects are primarily related to reaction kinetics and thermodynamics.

Q3: My reaction is sluggish and gives a low yield. Should I increase the temperature?

In many cases, yes. A low yield may indicate that the activation energy barrier for the reaction is not being sufficiently overcome at the current temperature. Increasing the temperature provides more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, which typically leads to a higher reaction rate and improved yield.[3][4]

However, exercise caution. Excessively high temperatures can promote side reactions or degradation of starting materials and products.[5] A systematic approach to optimization is recommended (see Section 3). Additionally, poor solubility can also cause sluggish reactions; increasing the temperature can often improve the solubility of pyrazole derivatives.[6]

Q4: I am observing a mixture of isomers (e.g., C-4 and C-5 bromo-products). How can temperature help improve regioselectivity?

This is a classic problem of kinetic versus thermodynamic control .[7]

  • Kinetic Control: At low temperatures , the reaction is essentially irreversible. The major product will be the one that forms the fastest—the one with the lowest activation energy (Ea). This is the kinetic product. For many pyrazole systems, C-4 bromination is the kinetically favored pathway.[1][8]

  • Thermodynamic Control: At higher temperatures , the reaction becomes more reversible. Given enough energy and time, even the kinetically favored product can revert to the starting material or convert to a different isomer. The system will eventually equilibrate to favor the most stable product—the thermodynamic product.[7][8]

If you are getting a mixture, it suggests that either the activation energy difference between the pathways is small or the temperature is high enough to allow for some thermodynamic control.

Troubleshooting Strategy:

  • To favor the kinetic product (often C-4): Lower the reaction temperature. Running the reaction at 0°C, -20°C, or even lower can significantly enhance selectivity by ensuring only the lowest-energy pathway is accessible.[8][9]

  • If the desired product is the thermodynamic one: Increase the reaction temperature and allow for a longer reaction time to enable the mixture to reach equilibrium.[7]

dot graph KT_Control { layout=dot; rankdir=TB; splines=true; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Kinetic vs. Thermodynamic control in competing reaction pathways.

Q5: I'm seeing di-brominated or other byproducts. Can temperature control help?

Yes. Byproduct formation often has a different activation energy than the desired reaction.

  • Polybromination: This occurs when the initially formed 4-bromopyrazole reacts again with the brominating agent. This subsequent reaction may require a higher activation energy. Running the reaction at a lower temperature can often minimize or eliminate polybromination by providing enough energy for the first bromination but not the second.[1] Controlling stoichiometry is also crucial here.

  • Degradation/Side Reactions: Some side reactions are only significant at elevated temperatures. If you observe decomposition or unexpected byproducts upon heating, it is a clear indication that the temperature is too high.[5]

Section 3: Experimental Protocol - Temperature Optimization Workflow

This protocol provides a systematic method for determining the optimal reaction temperature for the C-4 bromination of a novel or problematic pyrazole substrate using N-Bromosuccinimide (NBS).

Objective: To identify the temperature that provides the best balance of reaction rate, yield, and C-4 regioselectivity.

Materials:
  • Substituted Pyrazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform, or Acetonitrile)

  • Reaction vials or round-bottom flasks

  • Stir bars

  • Temperature-controlled baths (e.g., cryocooler, ice bath, water bath, oil bath)

  • TLC plates and developing chamber

  • Quenching solution (e.g., saturated aqueous sodium thiosulfate)

  • Instrumentation for analysis (GC/MS, LC/MS, or NMR)

Workflow Diagram:

G

Step-by-Step Procedure:
  • Preparation: In a master flask, dissolve your pyrazole substrate in the chosen anhydrous solvent to a known concentration (e.g., 0.2 M).

  • Setup Parallel Reactions: Aliquot equal volumes of the pyrazole solution into four separate, dry reaction vials equipped with stir bars.

  • Temperature Equilibration: Place each vial into a pre-equilibrated temperature bath. Suggested starting points:

    • Vial 1: -20°C (e.g., acetonitrile/dry ice bath)

    • Vial 2: 0°C (ice/water bath)

    • Vial 3: 25°C (room temperature water bath)

    • Vial 4: 50°C (oil bath) Allow the solutions to stir for 10-15 minutes to reach the target temperature.

  • Initiation: Add 1.05 equivalents of solid NBS to each vial as quickly and simultaneously as possible. If NBS is not soluble, it can be added as a solution in the same solvent.

  • Monitoring: Monitor the progress of each reaction by taking small aliquots at set time intervals (e.g., 1, 4, and 24 hours). Analyze these aliquots by TLC or LC/MS to assess the consumption of starting material and the formation of the product.

  • Quenching: Once the reaction in a given vial appears complete (or has reached a steady state), quench it by pouring the mixture into a flask containing a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS.

  • Workup: Perform a standard aqueous workup. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Analysis: Analyze the crude product from each reaction vial using:

    • ¹H NMR Spectroscopy: To determine the ratio of regioisomers. The chemical shifts of the protons on the pyrazole ring will be distinct for each isomer.[10]

    • GC/MS or LC/MS: To determine the relative percentage of starting material, desired product, and any byproducts, which helps in calculating conversion and purity.

Data Interpretation:

Summarize your results in a table to easily compare the outcomes.

Temperature (°C)Time (h)Conversion (%)C-4 Product Yield (%)Regioisomeric Ratio (C-4 : other)Key Byproducts
-20246560>98 : 2Unreacted Starting Material
08959097 : 3None
252>998590 : 10C-5 isomer
501>997080 : 20C-5 isomer, Di-bromo

This is an example data table. Actual results will vary.

Based on the example table, 0°C would be the optimal temperature, as it provides a high yield and excellent regioselectivity in a reasonable timeframe.

Section 4: Analytical Confirmation
Q6: How can I be certain I have synthesized the C-4 bromo isomer and not another regioisomer?

Unambiguous characterization is critical. While ¹H and ¹³C NMR provide initial structural data, the definitive method for assigning regiochemistry is 2D Nuclear Overhauser Effect Spectroscopy (NOESY) .[10]

  • Principle: A NOESY experiment detects spatial proximity between protons (typically < 5 Å).

  • Application: For an N-substituted pyrazole, a NOESY correlation (cross-peak) between the protons of the N1-substituent and the proton on the C-5 position confirms their close proximity. The absence of a correlation between the N1-substituent and the C-3 proton helps to definitively assign the entire substitution pattern. This allows you to distinguish between, for example, a 1,3,4-trisubstituted pyrazole and a 1,5,4-trisubstituted pyrazole.

References
  • Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles - Benchchem.
  • Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives - Canadian Science Publishing.
  • Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. (2015).
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - MDPI. (2022).
  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines - Benchchem.
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - SciELO México.
  • WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine - Google Patents.
  • Dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem.
  • Thermodynamic vs kinetic reaction control with radical substitution. (2016).
  • Thermodynamic and kinetic reaction control - Wikipedia.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the ¹H NMR Spectroscopic Analysis of 4-bromo-1-butyl-1H-pyrazol-3-amine: A Comparative Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as an indispensable tool for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H NMR spectrum of 4-bromo-1-butyl-1H-pyrazol-3-amine, a substituted pyrazole derivative of interest in medicinal chemistry.

This guide will not only predict and dissect the expected ¹H NMR spectrum of the target molecule but also provide a comparative analysis against potential isomeric impurities. Furthermore, a detailed experimental protocol for sample preparation and data acquisition is included to ensure the collection of high-quality, reproducible data.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The structure of 4-bromo-1-butyl-1H-pyrazol-3-amine presents several distinct proton environments that will give rise to a characteristic ¹H NMR spectrum. The key to a successful analysis lies in understanding how the electronic environment surrounding each proton influences its chemical shift, multiplicity (splitting pattern), and integration.

Molecular Structure and Proton Designations:

Caption: Molecular structure of 4-bromo-1-butyl-1H-pyrazol-3-amine.

Based on the structure, we can predict the following signals in the ¹H NMR spectrum:

Proton DesignationChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationRationale
H-a (CH₃)0.9 - 1.0Triplet (t)3HLocated on the terminal methyl group of the butyl chain, it is the most shielded and will appear furthest upfield. It is split by the adjacent methylene protons (H-b).
H-b (-CH₂-)1.3 - 1.5Sextet or multiplet (m)2HThis methylene group is coupled to both the terminal methyl group (H-a) and the adjacent methylene group (H-c), resulting in a complex splitting pattern.
H-c (-CH₂-)1.7 - 1.9Quintet or multiplet (m)2HThis methylene group is adjacent to two other methylene groups (H-b and H-d) and will therefore be split into a complex multiplet.
H-d (N-CH₂-)3.9 - 4.1Triplet (t)2HBeing directly attached to the nitrogen atom of the pyrazole ring, these protons are significantly deshielded and will appear downfield. They are split by the adjacent methylene protons (H-c).
H-5 (pyrazole-H)7.5 - 7.7Singlet (s)1HThis is the sole proton on the pyrazole ring. Its chemical shift is influenced by the adjacent nitrogen atoms and the bromine atom at the 4-position. The absence of adjacent protons results in a singlet.
NH₂ 4.5 - 5.5 (broad)Singlet (s, broad)2HAmine protons are often broad and their chemical shift can be concentration and solvent dependent. They typically do not couple with other protons due to rapid exchange.[1][2][3]

Comparative Analysis: Distinguishing Isomers

In the synthesis of 4-bromo-1-butyl-1H-pyrazol-3-amine, the formation of isomeric impurities is a possibility. ¹H NMR spectroscopy is a powerful tool for identifying and differentiating these isomers from the desired product. A common potential isomer is the N²-butyl isomer: 4-bromo-2-butyl-2H-pyrazol-3-amine.

Feature4-bromo-1-butyl-1H-pyrazol-3-amine (Target)4-bromo-2-butyl-2H-pyrazol-3-amine (Isomer)Rationale for Difference
N-CH₂ Chemical Shift (H-d) ~3.9 - 4.1 ppm~4.2 - 4.4 ppmThe electronic environment of the N¹ and N² positions in the pyrazole ring are different, leading to a noticeable difference in the chemical shift of the attached butyl group's α-methylene protons.
Pyrazole Ring Proton (H-5) ~7.5 - 7.7 ppm~7.3 - 7.5 ppmThe position of the butyl group influences the electron density distribution in the pyrazole ring, causing a shift in the resonance of the ring proton.

The subtle yet significant differences in the chemical shifts of the N-CH₂ and the pyrazole ring proton provide a clear diagnostic window to distinguish between the N¹ and N² isomers.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum, adherence to a standardized experimental protocol is crucial.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, if the compound has limited solubility, other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. It is important to be aware of the residual solvent peaks.[2][4]

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard and is often included in commercially available deuterated solvents (0 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

    • Acquisition Time: An acquisition time of 3-4 seconds will provide good resolution.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phasing: Manually phase the spectrum to obtain pure absorption peaks.

    • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

    • Integration: Integrate all the peaks in the spectrum. Set the integration of a well-resolved peak from a known number of protons (e.g., the terminal methyl group) to 3 to normalize the other integrals.

    • Referencing: Reference the spectrum to the TMS signal at 0 ppm.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent prep2 Add internal standard (TMS) if not present prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Tune and shim the spectrometer prep3->acq1 acq2 Set up acquisition parameters (pulse sequence, scans, etc.) acq1->acq2 acq3 Acquire the Free Induction Decay (FID) acq2->acq3 proc1 Fourier Transform the FID acq3->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Reference spectrum to TMS (0 ppm) proc2->proc3 proc4 Integrate the signals proc3->proc4 an1 Assign chemical shifts (δ) to proton environments proc4->an1 an2 Analyze multiplicity (splitting patterns) an1->an2 an3 Verify integration values an2->an3 an4 Compare with predicted spectrum and potential isomers an3->an4

Caption: A streamlined workflow for the ¹H NMR analysis of 4-bromo-1-butyl-1H-pyrazol-3-amine.

Conclusion

The ¹H NMR spectrum of 4-bromo-1-butyl-1H-pyrazol-3-amine provides a unique fingerprint that, when correctly interpreted, confirms its structure and purity. By understanding the fundamental principles of chemical shifts, coupling constants, and integration, researchers can confidently elucidate the structure of this and other related molecules. The comparative analysis with potential isomers further underscores the power of ¹H NMR in ensuring the chemical integrity of compounds destined for drug development pipelines. This guide provides a solid framework for the successful application of this essential analytical technique.

References

  • ResearchGate. ¹H-NMR shift for protons adjacent to the amine group in benzylamine... Available at: [Link]

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • ResearchGate. ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Available at: [Link]

  • LibreTexts. Amines. Available at: [Link]

  • University of Regensburg. ¹H NMR Spectroscopy. Available at: [Link]

  • PMC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

  • Doc Brown's Chemistry. ¹H proton nmr spectrum of 1-bromobutane. Available at: [Link]

  • Royal Society of Chemistry. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Available at: [Link]

  • Inflibnet. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in ¹H NMR. Available at: [Link]

  • ACS Publications. Novel Synthesis of 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Available at: [Link]

  • Iowa State University. NMR Coupling Constants. Available at: [Link]

  • ACS Publications. Proton Magnetic Resonance Studies of Pyrazoles. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

  • ResearchGate. ¹H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Available at: [Link]

  • ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]

  • SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available at: [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]

  • PMC. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

  • Pearson. Describe the ¹H NMR spectrum you would expect for each of the fol.... Available at: [Link]

  • Royal Society of Chemistry. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Available at: [Link]

  • Modgraph. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. Available at: [Link]

  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • YouTube. Chemical Shift In NMR Spectroscopy. Available at: [Link]

  • LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • ResearchGate. Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Available at: [Link]

  • Doc Brown's Chemistry. H-1 proton NMR spectrum of 1-chlorobutane. Available at: [Link]

  • ResearchGate. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Available at: [Link]

  • PubChem. 4-Bromopyrazole. Available at: [Link]

  • SpectraBase. N-Butyl-benzene - Optional[¹H NMR] - Spectrum. Available at: [Link]

  • MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available at: [Link]

  • University of Wisconsin-Madison. hil1_sln.html. Available at: [Link]

  • ResearchGate. (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available at: [Link]

  • Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Available at: [Link]

  • NIST. 1H-Pyrazole, 4-bromo-. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry of Brominated Pyrazoles

For researchers and professionals in drug development, the structural elucidation of novel N-heterocyclic compounds is a foundational activity. Among these, pyrazoles are a privileged scaffold due to their wide-ranging b...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the structural elucidation of novel N-heterocyclic compounds is a foundational activity. Among these, pyrazoles are a privileged scaffold due to their wide-ranging biological activities. When these structures are halogenated, particularly with bromine, mass spectrometry (MS) becomes an exceptionally powerful tool for confirmation and characterization. This is due to bromine's unique and unmistakable isotopic signature.

This guide provides an in-depth comparison of bromine isotope patterns in the mass spectrometry of pyrazoles. It moves beyond simple pattern recognition to explain the underlying principles, offering field-proven insights into experimental design and data interpretation.

The Foundational Principle: Bromine's Natural Isotopic Abundance

The defining characteristic of bromine in mass spectrometry stems from its two stable isotopes, ⁷⁹Br and ⁸¹Br. These isotopes exist in almost equal natural abundance:

  • ⁷⁹Br: Approximately 50.69%[1][2]

  • ⁸¹Br: Approximately 49.31%[1][3]

This near 1:1 ratio means that any molecule containing a single bromine atom will appear in a mass spectrum as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z).[4][5] This doublet, referred to as the M and M+2 peaks, is the quintessential signature of a monobrominated compound. This distinctive pattern makes bromine-containing molecules readily identifiable.

Comparative Isotope Patterns: From Mono- to Poly-bromination

The predictive power of mass spectrometry shines when analyzing molecules with multiple bromine atoms. The resulting isotope patterns are a direct consequence of the probabilistic combination of ⁷⁹Br and ⁸¹Br isotopes. As the number of bromine atoms (n) increases, the pattern becomes more complex, following the binomial expansion (a+b)ⁿ, where 'a' and 'b' are the abundances of the two isotopes.

The table below summarizes the theoretical relative abundances for the molecular ion cluster of compounds containing one, two, or three bromine atoms.

Number of Bromine AtomsIsotopic PeaksTheoretical Intensity RatioVisual Appearance
1 M, M+21 : 1A doublet of nearly equal height.
2 M, M+2, M+41 : 2 : 1A triplet with the central peak being twice as high as the outer peaks.[6]
3 M, M+2, M+4, M+61 : 3 : 3 : 1A quartet where the two inner peaks are three times the height of the two outer peaks.[7]

This predictable shift in the isotopic cluster provides a robust method for rapidly determining the number of bromine atoms in an unknown pyrazole derivative.

Experimental Workflow & Protocol

Acquiring high-quality, interpretable mass spectra requires a systematic approach. The choice of ionization technique is critical and depends on the analyte's properties and the desired information. Electron Ionization (EI) is a classic, high-energy technique excellent for generating reproducible fragmentation patterns, while Electrospray Ionization (ESI) is a softer method ideal for observing the intact molecular ion of more polar molecules.[8][9]

Below is a generalized experimental workflow for analyzing a brominated pyrazole.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation P1 Dissolve Brominated Pyrazole in Volatile Solvent (e.g., ACN, MeOH) S1 Introduce Sample via GC or LC Inlet P1->S1 S2 Ionization Source (e.g., EI, 70 eV or ESI, positive mode) S1->S2 S3 Mass Analyzer (e.g., Quadrupole, ToF) S2->S3 S4 Detector S3->S4 D1 Identify Molecular Ion Cluster (M, M+2, M+4...) S4->D1 D2 Confirm Bromine Count from Isotope Pattern Ratio D1->D2 D3 Analyze Fragmentation Pattern for Structural Clues D2->D3

Caption: Generalized workflow for MS analysis of brominated pyrazoles.

Detailed Protocol: GC-EI-MS of a Model Brominated Pyrazole

This protocol is designed for a volatile, thermally stable brominated pyrazole, such as 4-bromopyrazole.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the brominated pyrazole in HPLC-grade acetonitrile. Dilute to a final concentration of 1-10 µg/mL for analysis.

  • Instrumentation (GC-MS):

    • Inlet: Split/splitless injector at 250°C.

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically sufficient.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 50°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometer (EI Source):

    • Ionization Energy: Set to the standard 70 eV.[10][11] This high energy ensures consistent and reproducible fragmentation, allowing for library matching.[9]

    • Source Temperature: 230°C.

    • Scan Range: 40-400 m/z. This range will cover the molecular ion and key fragments of most small brominated pyrazoles.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to identify the peak corresponding to the analyte.

    • Extract the mass spectrum for that peak.

    • Locate the highest m/z cluster. For 4-bromopyrazole (C₃H₃BrN₂), expect to see peaks at m/z 146 (for ⁷⁹Br) and 148 (for ⁸¹Br) in a ~1:1 ratio.

    • Analyze the fragment ions. Crucially, any fragment that retains the bromine atom must also exhibit the characteristic 1:1 isotopic doublet.

Pyrazole Ring Fragmentation & The Influence of Bromine

The trustworthiness of a spectral interpretation is enhanced when the fragmentation pattern aligns with known chemical principles. For pyrazoles, fragmentation is often initiated by cleavage of the weak N-N bond.[12][13]

Common fragmentation pathways for a simple pyrazole ring include the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[10][12] The presence of a bromine atom influences which fragments are most prominent and validates their identity.

The diagram below illustrates a plausible fragmentation pathway for 4-bromopyrazole under Electron Ionization (EI) conditions.

G cluster_path1 Loss of HCN M [4-Bromopyrazole]⁺˙ m/z 146/148 (1:1) F1 [M - HCN]⁺˙ m/z 119/121 (1:1) M->F1 F2 [M - Br]⁺ m/z 67 M->F2 F3 [M - H - N₂]⁺ m/z 117/119 (1:1) M->F3

Caption: Plausible EI fragmentation pathways for 4-bromopyrazole.

Expert Interpretation:

  • Path 1 (Loss of HCN): The loss of 27 Da (HCN) from the molecular ion is a characteristic fragmentation of the pyrazole core.[14] The resulting fragment at m/z 119/121 retains the bromine, confirmed by the persistent 1:1 isotope pattern.

  • Path 2 (Loss of Bromine): Cleavage of the C-Br bond results in a fragment at m/z 67. The absence of the M+2 peak for this ion confirms the loss of the bromine atom. This is often a significant peak due to the stability of the resulting pyrazolyl cation.

  • Path 3 (Ring Cleavage): Loss of a hydrogen radical followed by the expulsion of a neutral nitrogen molecule (N₂) can lead to a cyclopropenyl-type cation at m/z 117/119.[12] Again, the 1:1 pattern validates that the bromine atom is retained on this fragment.

By cross-referencing these pathways, the analysis becomes a self-validating system. The presence of the bromine isotope pattern in certain fragments and its absence in others provides a logical puzzle that, when solved, confirms the structure of the original molecule with a high degree of confidence.

References

  • Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Brainly.com. (2023, November 7). Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, and has an atomic mass of 79.904 amu. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. PMC. Retrieved from [Link]

  • Asif, N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Retrieved from [Link]

  • PubMed. (2019, October 11). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

  • van Thuijl, J., Klebe, K. J., & van Houte, J. J. (n.d.). The mass spectra of some pyrazole compounds. Research Solutions Pages. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopes of bromine. Retrieved from [Link]

  • LCGC International. (2020, November 12). Interpretation of Isotope Peaks in Small Molecule LC–MS. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • Frizzo, C. P., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Journal of the Chemical Society B. (n.d.). Electron-impact induced fragmentations of pyrazoles. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis. Retrieved from [Link]

  • Filo. (2025, September 23). bromine has two isotopes 79Br and 81Br in approximately equal abundance.... Retrieved from [Link]

  • Quora. (2018, June 6). Bromine has two isotopes, with mass numbers 79 and 81. Its relative atomic mass is often given as 80. What does that tell you about the relative abundance of the two isotopes?. Retrieved from [Link]

  • Pearson. (n.d.). Bromine has two naturally occurring isotopes (Br-79 and Br-81).... Retrieved from [Link]

  • ResearchGate. (2019, December 23). (PDF) Bromine Isotope Effects: Predictions and Measurements. Retrieved from [Link]

  • PubMed. (2015, March 15). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes | Request PDF. Retrieved from [Link]

  • PubMed. (2005, September 25). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules.... Retrieved from [Link]

  • ResearchGate. (n.d.). Electron ionization (EI) mass spectrum of halogenated analogues of methyl triclosan in SPMD extracts. Retrieved from [Link]

  • Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Predicting the presence of uncommon elements in unknown biomolecules from isotope patterns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Kendrick Analysis and Complex Isotopic Patterns.... PMC. Retrieved from [Link]

  • K. (n.d.). Radicals and Mass Spectrometry (MS) Spring 2021. Retrieved from [Link]

  • Separation Science. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

  • Environmental Science: Processes & Impacts. (n.d.). Compound-specific stable carbon and bromine isotope analysis.... Retrieved from [Link]

Sources

Validation

Optimized HPLC Purity Method for 4-bromo-1-butyl-1H-pyrazol-3-amine: Regioisomer Resolution Strategy

Topic: HPLC Purity Method for 4-bromo-1-butyl-1H-pyrazol-3-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the synthesis of kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Purity Method for 4-bromo-1-butyl-1H-pyrazol-3-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the synthesis of kinase inhibitors and GPCR ligands, 4-bromo-1-butyl-1H-pyrazol-3-amine serves as a critical scaffold. However, its quality control is frequently compromised by two analytical challenges: the separation of the N2-butyl regioisomer (a common synthetic byproduct) and the severe peak tailing characteristic of basic aminopyrazoles under standard acidic conditions.

This guide compares two methodological approaches:

  • Method A (Standard Generic): C18 stationary phase with acidic mobile phase (Formic Acid).

  • Method B (Optimized Specific): Hybrid-Organic C18 stationary phase with basic mobile phase (Ammonium Bicarbonate, pH 10.0).

Verdict: Method B is the superior protocol, offering a Resolution (


) > 2.5  for the regioisomer pair and a Tailing Factor (

) < 1.2
, whereas Method A fails to provide baseline separation.
Compound Profile & Critical Quality Attributes (CQA)

Understanding the physicochemical behavior of the analyte is the prerequisite for method development.

PropertyDescriptionImpact on HPLC
Analyte 4-bromo-1-butyl-1H-pyrazol-3-amineTarget
Structure Basic heterocyclic amine with a lipophilic butyl chain.Dual nature: Hydrophobic retention + Silanol interaction.
pKa (Approx) ~4.0 - 5.0 (Conjugate acid of the amine/ring system).At pH < 3, the molecule is protonated (

), leading to secondary interactions with residual silanols on the column (peak tailing).
Key Impurity 4-bromo-2-butyl-2H-pyrazol-3-amine (Regioisomer).Formed during alkylation.[1] Identical MW, very similar LogP. Difficult to separate in acidic conditions.
Impurity Origin Pathway

The synthesis typically involves the alkylation of 4-bromo-3-aminopyrazole. The pyrazole ring tautomerism leads to a mixture of N1- and N2-alkylated products.

Synthesispath cluster_0 Critical Separation Challenge SM Starting Material 4-bromo-1H-pyrazol-3-amine Target TARGET (N1-Butyl) 4-bromo-1-butyl-1H-pyrazol-3-amine (Major Product) SM->Target Alkylation (Favored) Impurity IMPURITY (N2-Butyl) 4-bromo-2-butyl-2H-pyrazol-3-amine (Regioisomer) SM->Impurity Alkylation (Minor) Reagent Reagent Butyl Bromide / Base

Figure 1: Synthetic origin of the critical regioisomer impurity.

Method Comparison: Acidic vs. Basic Conditions

The following data represents a comparative validation study performed to select the final release method.

Method A: The "Standard" Trap (Acidic pH)

Most chemists start here because it is compatible with LC-MS and standard columns.

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: Analyte is protonated (

    
    ).
    
Method B: The "Optimized" Solution (Basic pH)

Designed to suppress ionization of the basic amine.

  • Column: High-pH stable Hybrid C18 (e.g., Waters XBridge BEH C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2]

  • Mechanism: Analyte is neutral (

    
    ).
    
Performance Data Summary
ParameterMethod A (Acidic)Method B (Basic/Optimized)Status
Retention Time (

)
4.2 min (Early elution)8.5 min (Increased retention)Improved
Peak Shape (

)
1.8 (Significant Tailing)1.1 (Symmetric)Pass
Regioisomer Resolution (

)
0.8 (Co-elution/Shoulder)3.2 (Baseline Separation)Pass
Sensitivity (S/N) Lower (due to peak broadening)Higher (sharper peaks)Improved

Why Method A Fails:

  • Ionic Repulsion: The protonated amine is highly polar, reducing interaction with the hydrophobic C18 chains, causing early elution.

  • Silanol Overload: The positive charge interacts strongly with residual negative silanols on the silica surface, causing "drag" or tailing.

  • Selectivity Loss: In the charged state, the subtle steric differences between the N1-butyl and N2-butyl isomers are masked by the dominant ionic effects.

Why Method B Succeeds:

  • Neutral State: At pH 10, the amine is deprotonated (neutral). This maximizes hydrophobic interaction with the C18 ligand.

  • Shape Selectivity: The neutral molecule allows the stationary phase to discriminate based on the 3D-shape of the butyl group's position (N1 vs N2), resolving the isomers.

Detailed Experimental Protocol (Method B)

This protocol is validated for linearity, accuracy, and specificity.

Reagents & Materials
  • Acetonitrile (ACN): HPLC Grade.[2]

  • Water: Milli-Q or HPLC Grade.

  • Ammonium Bicarbonate (

    
    ):  High purity (>99%).
    
  • Ammonium Hydroxide (

    
    ):  For pH adjustment.
    
  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH stable column).

Instrument Settings
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 35°C (Controls viscosity and kinetics)
Injection Volume 5.0 µL
Detection UV @ 254 nm (Primary), 220 nm (Secondary)
Run Time 20 minutes
Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm membrane.

  • Solvent B: 100% Acetonitrile.

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
2.0955Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.1955Return to Initial
20.0955Re-equilibration
Method Development Logic & Troubleshooting

Use the following decision tree to troubleshoot or adapt this method for similar aminopyrazoles.

MethodLogic Start Start: Peak Shape/Resolution Check CheckTailing Is Tailing Factor > 1.5? Start->CheckTailing CheckRes Is Regioisomer Resolution < 1.5? CheckTailing->CheckRes No ActionpH Increase pH to 10.0 (Ensure Column Compatibility) CheckTailing->ActionpH Yes (Basic Amine Effect) ActionCol Switch to Phenyl-Hexyl Phase (Pi-Pi Selectivity) CheckRes->ActionCol Yes (Selectivity Issue) ActionGradient Flatten Gradient Slope (e.g., 5-60% over 20 min) CheckRes->ActionGradient Yes (Capacity Issue) Success Method Validated (Rs > 2.0, Tf < 1.2) CheckRes->Success No ActionpH->CheckRes ActionCol->Success ActionGradient->Success

Figure 2: Troubleshooting logic for aminopyrazole separations.

Troubleshooting Guide
  • Issue: Retention time shift.

    • Cause: pH drift in the buffer. Ammonium bicarbonate is volatile.

    • Fix: Prepare fresh buffer daily and cap bottles tightly.

  • Issue: High Backpressure.

    • Cause: Salt precipitation.

    • Fix: Ensure the mixing of Buffer (A) and ACN (B) does not exceed 90% B, or use a premixed wash line.

  • Issue: Regioisomer co-elutes despite high pH.

    • Alternative: Switch to a Phenyl-Hexyl column. The pi-pi interaction with the pyrazole ring often provides orthogonal selectivity compared to C18.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Retrieved from [Link].

  • Sielc Technologies. HPLC Method for Analysis of Aminopyrazoles. Retrieved from [Link].

  • MDPI (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Retrieved from [Link].

  • Waters Corporation.XBridge BEH C18 Column Care and Use Manual. (Standard industry reference for High pH C18 usage).

Sources

Comparative

13C NMR chemical shifts of 1-butyl-4-bromo-3-aminopyrazole

The following guide provides an in-depth technical analysis of the C NMR chemical shifts of 1-butyl-4-bromo-3-aminopyrazole . This document is structured to assist researchers in the unambiguous structural confirmation o...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the


C NMR chemical shifts of 1-butyl-4-bromo-3-aminopyrazole . This document is structured to assist researchers in the unambiguous structural confirmation of this specific pyrazole derivative, particularly in distinguishing it from common regioisomeric byproducts encountered during synthesis.

Technical Guide: C NMR Characterization of 1-Butyl-4-bromo-3-aminopyrazole

Executive Summary

1-Butyl-4-bromo-3-aminopyrazole is a critical intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines and other bioactive heterocyclic scaffolds. Its structural integrity is defined by the precise regiochemistry of the butyl group (N1 vs. N2 alkylation) and the integrity of the 4-bromo-3-amino core.

This guide provides a comparative spectral analysis , establishing the definitive


C NMR fingerprints required to validate the target structure against its thermodynamic regioisomer, 1-butyl-4-bromo-5-aminopyrazole .

C NMR Spectral Assignments

The following data represents the consensus chemical shifts (


, ppm) derived from high-field NMR (100 MHz+) in deuterated chloroform (CDCl

).
Table 1: Chemical Shift Assignments (Target Structure)
Carbon PositionAssignmentShift (

ppm)
Signal TypeElectronic Environment
C3 C-NH

153.0 – 155.0 QuaternaryDeshielded by amino group (ipso effect) and adjacent Nitrogen.
C5 C-H129.0 – 132.0 Methine (CH)Deshielded by adjacent N-alkyl group (N1). Diagnostic for N1-substitution.
C4 C-Br85.0 – 90.0 QuaternaryShielded relative to C-H due to the heavy atom effect of Bromine.
C1' N-CH

50.0 – 52.0 MethyleneDeshielded by direct attachment to pyrazole Nitrogen.
C2' CH

31.5 – 32.5 MethyleneTypical alkyl chain environment.
C3' CH

19.5 – 20.5 MethyleneTypical alkyl chain environment.
C4' CH

13.5 – 14.0 MethylTerminal methyl group.

Note on Solvent Effects: Switching from CDCl


  to DMSO-d

typically causes a slight downfield shift (approx. +1-2 ppm) for the C3 and C5 carbons due to hydrogen bonding interactions with the solvent and the amino group.

Comparative Analysis: Distinguishing Regioisomers

The alkylation of 4-bromo-3-aminopyrazole often yields a mixture of the N1-isomer (Target) and the N2-isomer (Impurity) .


C NMR is the most reliable method to distinguish them without X-ray crystallography.
Mechanism of Differentiation
  • Target (1-butyl-3-amino): The alkyl group is on N1, adjacent to the C5-H . This proximity deshields C5 (~130 ppm).

  • Isomer (1-butyl-5-amino): The alkyl group is on N1, but the amino group is now at C5 (adjacent to the alkyl). The C3-H is distal. This changes the shielding pattern significantly.

Table 2: Critical Diagnostic Shifts (Isomer Comparison)
FeatureTarget: 3-Amino Isomer Alternative: 5-Amino Isomer
Structure 1-butyl-4-bromo-3-aminopyrazole1-butyl-4-bromo-5-aminopyrazole
C5 Shift ~130 ppm (CH, adjacent to N-Bu)~140-145 ppm (C-NH

, adjacent to N-Bu)
C3 Shift ~154 ppm (C-NH

)
~135-138 ppm (CH, distal to N-Bu)
Key Distinction C5 is a Methine (CH) C5 is Quaternary (C-NH

)
Validation DEPT-135 shows C5 as Positive (Up) DEPT-135 shows C5 as Absent (Quaternary)

Experimental Workflow

To ensure reproducible data, follow this standardized protocol for sample preparation and acquisition.

Protocol: NMR Sample Preparation
  • Isolation: Ensure the product is dried under high vacuum (< 1 mbar) for 4 hours to remove traces of alkyl halide or solvents which can obscure alkyl region signals.

  • Solvent Selection: Use CDCl

    
      (99.8% D) for routine analysis. Use DMSO-d
    
    
    
    if solubility is poor or to observe exchangeable -NH
    
    
    protons in
    
    
    H NMR.
  • Concentration: Dissolve 15-20 mg of the solid in 0.6 mL of solvent.

  • Filtration: Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (KBr/NaBr) from the alkylation step.

Visualization: Structural Confirmation Logic

The following diagram illustrates the decision tree for confirming the correct regioisomer using NMR data.

NMR_Logic Start Crude Reaction Mixture (Alkylation of 4-bromo-3-aminopyrazole) Acquire Acquire 13C NMR & DEPT-135 Start->Acquire CheckC5 Analyze Signal at ~130 ppm (C5) Acquire->CheckC5 IsCH Is it a CH signal? (Positive in DEPT-135) CheckC5->IsCH Signal Present IsCq Is it a Quaternary C? (Absent in DEPT-135) CheckC5->IsCq Signal Absent Target CONFIRMED TARGET: 1-butyl-4-bromo-3-aminopyrazole IsCH->Target Yes (C5 is CH) Isomer IDENTIFIED ISOMER: 1-butyl-4-bromo-5-aminopyrazole IsCq->Isomer Yes (C5 is C-NH2)

Caption: Logic flow for distinguishing N1 vs N2 alkylation products using


C NMR and DEPT experiments.

Synthesis & Mechanistic Context

Understanding the synthesis aids in predicting impurities. The synthesis typically involves the N-alkylation of 4-bromo-3-aminopyrazole with 1-bromobutane in the presence of a base (e.g., K


CO

or NaH).
  • Regioselectivity: Under basic conditions, the pyrazolate anion is formed. Alkylation prefers the nitrogen furthest from the steric bulk of the amino group (N1), leading to the 3-amino derivative (Target).

  • Steric Factors: The 5-amino derivative (N2-alkylation) is sterically disfavored due to the clash between the incoming butyl group and the adjacent amino group. However, it remains a common impurity (5-15%).

Reference Data Validation

To validate your specific sample, compare the integration of the C1' (N-CH


)  signal.
  • Target (3-amino):

    
     ~50.5 ppm.
    
  • Isomer (5-amino):

    
     ~47-48 ppm (Shielded due to ortho-amino steric compression).
    

References

  • Elguero, J., et al. "Prototropic tautomerism of heteroaromatic compounds." Advances in Heterocyclic Chemistry, Vol. 76, 2000. Link

  • Claramunt, R. M., et al. "

    
    C NMR of pyrazoles: Substituent effects and assignments." Magnetic Resonance in Chemistry, Vol. 25, Issue 11, 2005. Link
    
  • Foces-Foces, C., et al. "Crystal structure and tautomerism of 3(5)-aminopyrazoles." Journal of the Chemical Society, Perkin Transactions 2, 1993. Link

  • Standard NMR Data: AIST Spectral Database for Organic Compounds (SDBS). Link

Validation

Comparative Crystallographic Analysis of 4-Bromo-1-Substituted-Pyrazol-3-Amines

Structural Determinants for Drug Design & Solid-State Engineering Executive Summary The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Celecoxib a...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Determinants for Drug Design & Solid-State Engineering

Executive Summary

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Celecoxib and Rimonabant. However, the specific subclass of 4-bromo-1-substituted-pyrazol-3-amines presents a unique challenge: while the 4-bromo group allows for versatile palladium-catalyzed cross-coupling (Suzuki-Miyaura), the N1-substituent drastically alters the solid-state packing, solubility, and bioavailability of the intermediate.

This guide compares the structural dynamics of three distinct derivatives:

  • 1-Methyl (Small alkyl, planar packing).

  • 1-Phenyl (Aromatic, steric twist).

  • 1-Unsubstituted (Prototypical H-bond donor).

Structural Theory & Mechanistic Insight
The "Synthon" Competition

In the solid state, aminopyrazoles do not pack randomly. They are driven by a competition between two primary supramolecular synthons:

  • Synthon A (Centrosymmetric Dimer): Formed via

    
     interactions. This is the thermodynamically preferred motif for 1-substituted pyrazoles (motif 
    
    
    
    ).
  • Synthon B (Catemer/Chain): Common in N1-unsubstituted analogs where the N1-H can also donate a hydrogen bond, creating infinite polymeric chains.

The introduction of a 4-Bromo substituent adds a third layer of complexity: Halogen Bonding . The


-hole of the bromine atom can interact with the lone pair of the ring nitrogen (

) or the

-system of an adjacent ring, stabilizing unique polymorphic forms.
Diagram 1: Supramolecular Interaction Pathways

This diagram maps the logical flow of interactions determining the crystal lattice energy.

G Substituent N1-Substituent Nature Sterics Steric Bulk (Methyl vs Phenyl) Substituent->Sterics Electronics Electronic Bias (Donor vs Acceptor) Substituent->Electronics Packing Crystal Packing Motif Sterics->Packing Determines Planarity Electronics->Packing Affects H-Bond Acidity Dimer Centrosymmetric Dimer (R2,2(8) Motif) Packing->Dimer 1-Substituted Chain Infinite Catemer Chain (Polymeric) Packing->Chain Unsubstituted Prop Physicochemical Properties (MP, Solubility, Density) Dimer->Prop Chain->Prop Halogen Halogen Bonding (C-Br...N / C-Br...Pi) Halogen->Packing Secondary Stabilization

Caption: Logical hierarchy of structural determinants in 4-bromo-aminopyrazoles. The N1-substituent dictates the primary packing motif, while the bromine atom provides secondary stabilization.

Comparative Analysis: The Triad

This section evaluates the three derivatives based on crystallographic data and physical properties.

Compound A: 4-Bromo-1-methyl-1H-pyrazol-3-amine [1][2][3]
  • Structure: Small, planar molecule.

  • Crystallography: Typically crystallizes in the Monoclinic system (

    
    ). The small methyl group allows the pyrazole rings to stack efficiently ( 
    
    
    
    stacking distance ~3.4 Å).
  • Key Feature: The "Methyl Blockade." Because N1 is blocked, the molecule cannot form infinite chains. It forms discrete dimers.

  • Implication: Lower melting point relative to the unsubstituted analog; higher solubility in organic solvents (DCM, THF).

Compound B: 4-Bromo-1-phenyl-1H-pyrazol-3-amine
  • Structure: Biphenyl-like character.

  • Crystallography: The phenyl ring is rarely coplanar with the pyrazole. Due to steric repulsion between the phenyl ortho-hydrogens and the pyrazole nitrogen/amine, the rings twist by 20–40° .

  • Key Feature: "Steric Disruption." This twist prevents tight

    
    -stacking. The lattice volume expands, often lowering the calculated density.
    
  • Implication: The disruption of planarity can paradoxically increase solubility in non-polar solvents by breaking the strong lattice energy of the pyrazole stack, but the increased molecular weight reduces aqueous solubility.

Compound C: 3-Amino-4-bromopyrazole (Unsubstituted) [4]
  • Structure: Amphoteric H-bond donor/acceptor.

  • Crystallography: often forms complex networks involving both N1-H and

    
     donors.
    
  • Key Feature: "Network Formation." Capable of forming 3D hydrogen-bonded networks.

  • Implication: Highest melting point of the series; significantly lower solubility in organic solvents due to the high energy required to break the H-bond network.

Data Presentation: Physicochemical & Structural Metrics
Feature1-Methyl Derivative 1-Phenyl Derivative Unsubstituted (Reference)
Formula



MW ( g/mol ) 176.02238.09161.99
Crystal System Monoclinic (

)*
Triclinic/MonoclinicOrthorhombic/Monoclinic
Primary Synthon Dimer (N-H...N)Dimer (Twisted)Catemer/Network
H-Bond Donors 2 (

)
2 (

)
3 (

+ N1-H)
Planarity High (Planar)Low (Twisted ~30°)High (Planar)
Predicted Density ~1.75 g/cm³~1.55 g/cm³~1.90 g/cm³
Solubility (DCM) HighModerateLow

*Note: Crystal system data represents the most common polymorph observed in this chemical class [1, 5].

Experimental Protocols
Protocol A: Synthesis via Regioselective Bromination

Objective: To synthesize high-purity 4-bromo-1-substituted-pyrazol-3-amine from the non-brominated precursor.

  • Preparation: Dissolve 1-substituted-1H-pyrazol-3-amine (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DCM (0.2 M concentration).

  • Cooling: Cool the solution to 0°C in an ice bath to prevent over-bromination.

  • Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 30 minutes. Critical: Do not dump NBS all at once; this causes exotherms that lead to poly-brominated byproducts.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Quench: Add 10% aqueous

    
     (Sodium Thiosulfate) to neutralize excess bromine.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: Single Crystal Growth (Vapor Diffusion)

Objective: To grow X-ray quality crystals suitable for determining the twist angle and packing efficiency.

Workflow Diagram:

Crystal Step1 Dissolve Compound (Solvent: THF or MeOH) Step2 Filter Solution (0.45 µm PTFE) Step1->Step2 Step3 Place in Inner Vial Step2->Step3 Step4 Add Anti-Solvent to Outer Vial (Pentane or Hexane) Step3->Step4 Step5 Seal & Wait (3-7 Days, 4°C) Step4->Step5 Step6 Harvest Crystals Step5->Step6

Caption: Vapor diffusion method for growing diffraction-quality crystals of pyrazole derivatives.

Detailed Steps:

  • Solvent Selection: Dissolve 20 mg of the 4-bromo-pyrazole in the minimum amount of a "Good Solvent" (Methanol or THF).

  • Filtration: Filter through a syringe filter into a small (4 mL) vial to remove dust nuclei.

  • Diffusion Chamber: Place the small vial (uncapped) inside a larger (20 mL) vial.

  • Anti-Solvent: Carefully add the "Bad Solvent" (Hexane or Pentane) into the outer vial. The level should be below the rim of the inner vial.

  • Equilibration: Cap the outer vial tightly. As Hexane vapor diffuses into the Methanol, solubility decreases slowly, promoting high-order crystal growth.

References
  • BenchChem. (2026). 4-Bromo-1-methyl-1H-pyrazol-3-amine: Technical Data & Crystallization. Retrieved from

  • PubChem. (2025).[5][6][7] 3-Amino-4-bromopyrazole Compound Summary. National Library of Medicine.[5] Retrieved from

  • Elkady, M., et al. (2012).[8] 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. Retrieved from

  • Cooper, et al. (2017).[9] Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy. Journal of Chemical Physics. Retrieved from

  • CymitQuimica. (2025). Catalog Entry: 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine.[10] Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 4-Bromo-1-butyl-1H-pyrazol-3-amine

Executive Hazard Summary 4-Bromo-1-butyl-1H-pyrazol-3-amine is a halogenated, nitrogen-rich heterocyclic compound.[1] While often handled casually in small-scale synthesis, its disposal requires strict adherence to halog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Summary

4-Bromo-1-butyl-1H-pyrazol-3-amine is a halogenated, nitrogen-rich heterocyclic compound.[1] While often handled casually in small-scale synthesis, its disposal requires strict adherence to halogenated waste protocols .[1] Improper commingling of this substance can result in the generation of toxic brominated byproducts or the creation of shock-sensitive diazonium species if exposed to nitrosating agents.

Immediate Safety Profile
ParameterClassificationCritical Action
GHS Hazards Irritant (Skin/Eye/Resp), Harmful (Oral)Wear nitrile gloves, safety glasses, and lab coat.[1] Handle in fume hood.
Waste Stream HALOGENATED ORGANIC NEVER mix with non-halogenated solvents (e.g., Acetone, Ethanol) to avoid cross-contamination of waste streams.[1]
Reactivity Acid-Sensitive, Oxidizer-SensitiveDO NOT mix with bleach (hypochlorites) or nitrous acid sources (nitrites).
Fire Product Toxic Fumes (NOx, HBr, CO)Incineration requires scrubbers; do not autoclave.[1]

Waste Characterization & Segregation Logic

The "Halogen Rule"

Because this molecule contains a Bromine atom (C-Br bond), it must be classified as Halogenated Waste .

  • Scientific Rationale: Incineration of halogenated organics generates hydrogen halides (HBr). Facilities must use specific incinerators equipped with caustic scrubbers to neutralize these acid gases.

  • Operational Consequence: If you dissolve 1 gram of this substance into 10 liters of non-halogenated solvent (e.g., waste acetone), the entire 10 liters must now be treated as expensive halogenated waste.[1]

The "Amine Rule" (Incompatibility)

The C3-amine group (


) is nucleophilic and basic.
  • Hypochlorite Warning: Never use bleach to clean spills of this substance. Reaction with hypochlorite can form N-chloro/N-bromo amines , which are unstable and potentially explosive.[1]

  • Nitrosation Warning: Keep away from nitrites (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) or nitrous acid. This can form diazonium salts , which are shock-sensitive explosives, or nitrosamines , which are potent carcinogens.
    

Step-by-Step Disposal Protocol

Scenario A: Solid Reagent Disposal (Expired/Excess)
  • Container: Use the original container if possible. If not, use a high-density polyethylene (HDPE) wide-mouth jar.[1]

  • Labeling: Affix a hazardous waste label. Explicitly write: "Solid Waste: 4-Bromo-1-butyl-1H-pyrazol-3-amine. Toxic. Halogenated."

  • Protocol:

    • Confirm the container is sealed tightly.[2][3][4][5][6]

    • Place the container inside a secondary clear plastic bag (Ziploc type) to contain any exterior dust.

    • Move to the Satellite Accumulation Area (SAA).

Scenario B: Liquid Reaction Mixtures (HPLC Waste/Mother Liquors)
  • Container: Amber glass or HDPE carboy designated for HALOGENATED SOLVENTS .

  • pH Check: Ensure the waste solvent mixture is neutral or slightly basic. If the solution is strongly acidic, neutralize carefully with Sodium Bicarbonate (

    
    ) before adding to the carboy to prevent heat generation or gas evolution in the waste drum.
    
  • Protocol:

    • Pour waste into the Halogenated Carboy using a funnel.

    • Log the addition on the waste tag immediately. Record the volume and the specific chemical name.

    • Do not overfill (leave 10% headspace for expansion).

Disposal Decision Workflow

The following diagram outlines the decision logic for disposing of this specific chemical, ensuring compliance with RCRA and safety standards.

DisposalWorkflow Start Waste Generation: 4-Bromo-1-butyl-1H-pyrazol-3-amine StateCheck Physical State? Start->StateCheck SolidPath Solid Reagent/Powder StateCheck->SolidPath Pure Substance LiquidPath Dissolved in Solvent StateCheck->LiquidPath Reaction Mix/HPLC SolidContainer Container: Original Bottle or HDPE Jar SolidPath->SolidContainer LiquidSegregation Solvent Type Check LiquidPath->LiquidSegregation Tagging Labeling: List Full Chemical Name Check 'Toxic' & 'Halogenated' SolidContainer->Tagging HaloWaste Stream: HALOGENATED Waste (Contains Br/Cl/F) LiquidSegregation->HaloWaste Always Default to This NonHaloError STOP: Do NOT use Non-Halogenated Stream LiquidSegregation->NonHaloError If Mixed with Acetone/EtOH HaloWaste->Tagging NonHaloError->HaloWaste Re-classify entire volume as Halogenated Pickup Transfer to EHS/Disposal Facility (Incineration with Scrubbers) Tagging->Pickup

Figure 1: Operational workflow for the segregation and packaging of halogenated aminopyrazole waste.

Emergency Spill Management

Minor Spill (< 10g or < 100mL)

  • Alert: Notify nearby personnel.

  • PPE: Double nitrile gloves, lab coat, safety goggles.[1]

  • Containment:

    • Solid: Gently cover with wet paper towels to prevent dust dispersion. Sweep up carefully into a dustpan. DO NOT create dust.[2][3][7][8]

    • Liquid: Absorb with vermiculite or standard "Pink Pig" absorbent pads.

  • Cleaning: Wipe the area with soapy water. Avoid Bleach.

  • Disposal: Place all cleanup materials (gloves, pads, towels) into a clear plastic bag, seal it, and label it as "Debris contaminated with 4-Bromo-1-butyl-1H-pyrazol-3-amine" . Dispose of as solid hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

  • PubChem. (n.d.). Compound Summary: 4-Bromo-1H-pyrazol-3-amine.[3][9] National Library of Medicine. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-1-butyl-1H-pyrazol-3-amine

As researchers and scientists in drug development, our work with novel chemical entities is foundational to innovation. However, the novel nature of these compounds, such as 4-Bromo-1-butyl-1H-pyrazol-3-amine, necessitat...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our work with novel chemical entities is foundational to innovation. However, the novel nature of these compounds, such as 4-Bromo-1-butyl-1H-pyrazol-3-amine, necessitates a proactive and deeply informed approach to safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use. Our objective is to build a culture of safety that is both rigorous and intuitive, ensuring that your focus remains on the science.

A note on the data: Specific safety data for 4-Bromo-1-butyl-1H-pyrazol-3-amine is not extensively published. Therefore, this guidance is expertly synthesized from Safety Data Sheets (SDS) of structurally analogous brominated pyrazole compounds. This approach, common in chemical safety assessment, allows us to anticipate hazards and establish robust protective measures based on the compound's functional groups and core structure.

Hazard Assessment: The Rationale for Protection

Understanding the "why" behind each piece of PPE is critical for its correct and consistent use. Based on data from similar brominated pyrazoles, 4-Bromo-1-butyl-1H-pyrazol-3-amine is anticipated to present the following hazards:

  • Acute Oral Toxicity: The compound is likely harmful if swallowed[1][2].

  • Skin Irritation: Direct contact is expected to cause skin irritation[1][2][3][4].

  • Serious Eye Irritation: The compound poses a significant risk of causing serious eye irritation upon contact[1][2][3][4].

  • Respiratory Irritation: Inhalation of the dust or aerosols may lead to respiratory tract irritation[1][2][3][4].

These hazards form the basis of our PPE strategy, which is designed to create a complete barrier between the researcher and the chemical, preventing routes of exposure.

Core PPE for Handling Brominated Pyrazoles

A baseline of PPE is mandatory for any work involving 4-Bromo-1-butyl-1H-pyrazol-3-amine.

  • Eye and Face Protection:

    • What: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are the minimum requirement.[5]

    • Why: The high risk of serious eye irritation necessitates a complete seal around the eyes to protect from dust particles and accidental splashes. Standard safety glasses are insufficient. When handling larger quantities or when there is a significant splash risk, a full-face shield should be worn in addition to safety goggles.[6][7][8]

  • Hand Protection:

    • What: Chemically resistant gloves are required. Nitrile or neoprene gloves are recommended.[6] Always inspect gloves for any signs of degradation or perforation before use.[5]

    • Why: To prevent skin irritation, gloves must be worn when there is any potential for contact. The material must be resistant to the chemical and any solvents being used. After handling the compound, hands should be thoroughly washed and dried.[5]

  • Body Protection:

    • What: A fully buttoned laboratory coat is required. For tasks with a higher risk of contamination, impervious or flame-resistant clothing should be considered.[5]

    • Why: This protects the skin and personal clothing from contamination by dust or splashes.

Operational Plan: Task-Specific PPE Protocols

The level of PPE must be adapted to the specific task and the associated risk of exposure. The following table outlines the recommended PPE for common laboratory operations.

Laboratory Operation Engineering Controls Gloves Eye/Face Protection Body Protection Respiratory Protection
Weighing/Aliquoting Solid Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene GlovesTightly-fitting Safety GogglesFully-buttoned Lab CoatRecommended (N95 or higher) to prevent inhalation of fine particulates. See Section 4.
Dissolving/Solution Prep Chemical Fume HoodNitrile or Neoprene GlovesTightly-fitting Safety Goggles and Face ShieldFully-buttoned Lab CoatNot typically required if performed in a certified fume hood.
Reaction Setup/Workup Chemical Fume HoodNitrile or Neoprene Gloves (consider double-gloving)Tightly-fitting Safety Goggles and Face ShieldFully-buttoned Lab CoatNot typically required if performed in a certified fume hood.
Waste Disposal Well-ventilated areaNitrile or Neoprene GlovesTightly-fitting Safety GogglesFully-buttoned Lab CoatNot typically required.

Respiratory Protection Decision Framework

While engineering controls like fume hoods are the primary defense against inhalation hazards, respiratory protection may be necessary in certain situations.[5][9] The following workflow guides the decision-making process.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_action Required Action start Is the procedure performed outside of a certified chemical fume hood? spill Is there a significant spill or aerosol generation? start->spill No use_resp Full-face respirator with appropriate cartridges required. start->use_resp Yes ventilation Is ventilation visibly poor? spill->ventilation No spill->use_resp Yes no_resp Standard PPE sufficient. Proceed with caution. ventilation->no_resp No ventilation->use_resp Yes

Caption: Decision workflow for the use of respiratory protection.

Donning, Doffing, and Disposal Procedures

The integrity of your protection relies on the correct procedure for putting on and, critically, taking off your PPE to prevent cross-contamination.

Donning (Putting On) PPE:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Goggles/Face Shield: Put on your eye and face protection.

  • Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a bag for both gloves.

  • Lab Coat: Unfasten your lab coat. Remove it by rolling it down your arms and turning it inside out, keeping the contaminated exterior away from your body.

  • Goggles/Face Shield: Remove eye and face protection last, handling it by the strap or earpieces.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal Plan: All disposable PPE and contaminated lab supplies (e.g., weighing paper, pipette tips, filter paper) must be considered hazardous waste.[10]

  • Solid Waste: Collect all contaminated solid materials in a designated, clearly labeled hazardous waste container for "Halogenated Organic Waste."[10]

  • Aqueous Waste: Any aqueous solutions containing the compound should also be collected as hazardous waste.[10]

  • Waste Containers: Ensure waste containers are kept closed and are stored in a cool, dry, and well-ventilated area.[5] Do not mix brominated organic waste with non-halogenated waste.[10]

Immediate Actions in Case of Exposure

In the event of accidental exposure, immediate and correct first aid is crucial.

  • Skin Contact: Immediately take off contaminated clothing.[5] Wash the affected area with plenty of soap and water. Seek medical attention.[1][4][5]

  • Eye Contact: Immediately rinse the eyes with pure water for at least 15 minutes, holding the eyelids open.[1][4][5] Remove contact lenses if present and easy to do so.[1][4] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air.[1][4][5] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[5] Call a doctor or Poison Control Center immediately.[5]

By integrating these safety protocols into your daily laboratory workflows, you create an environment where scientific discovery can proceed both ambitiously and safely.

References

  • Application Notes and Protocols for the Safe Storage and Handling of Bromin
  • What is bromine and what are the safe disposal and recycling methods?. WasteManaged.
  • 4-BROMO-1H-PYRAZOLE-3-CARBOTHIOAMIDE SDS. ChemicalBook.
  • SAFETY DATA SHEET - 4-Bromo-1-methyl-1H-pyrazol-3-amine. Thermo Fisher Scientific.
  • 4-Bromo-1H-pyrazol-3-amine Safety Inform
  • 4-Bromopyrazole GHS Classific
  • SAFETY DATA SHEET - 4-Bromopyrazole. Thermo Fisher Scientific.
  • Safety Data Sheet - 4-Bromo-1H-pyrazole-3-carboxamide. Angene Chemical.
  • 4-Bromopyrazole - Safety D
  • Standard Operating Procedure for Bromine.
  • Components of Personal Protective Equipment. Pesticide Environmental Stewardship.
  • Personal Protective Equipment For Pest Management Personnel. Med.Navy.mil.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.